Cortagine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C192H323N55O63S |
|---|---|
Molecular Weight |
4442 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1 |
InChI Key |
ZRXFCMBSXKIROJ-LUYVHWDWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of Cortagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortagine is a synthetic chimeric peptide engineered as a specific and potent agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). This technical guide provides a comprehensive overview of the structural characteristics of this compound, detailing its primary amino acid sequence, inferred secondary and tertiary structural features, and the experimental methodologies employed for its synthesis, purification, and functional characterization. Furthermore, this guide outlines the key signaling pathways activated upon this compound binding to the CRF1 receptor. All quantitative data are presented in structured tables for clarity, and signaling pathways are visualized using Graphviz diagrams.
Introduction
Corticotropin-releasing factor (CRF) and its associated peptides are critical regulators of the hypothalamic-pituitary-adrenal (HPA) axis and play a significant role in the physiological response to stress. The diverse effects of CRF are mediated through two primary G-protein coupled receptors, CRF1 and CRF2. To dissect the specific roles of these receptors, highly selective ligands have been developed. This compound is a notable example, designed as a chimeric peptide with high selectivity for the CRF1 receptor.[1][2] Its development has provided a valuable tool for investigating the physiological and pathological roles of the CRF1 receptor, including its involvement in anxiety and depression-like behaviors.[1][3]
Primary Structure of this compound
This compound is a 41-amino acid chimeric peptide, meticulously designed by combining sequences from sauvagine (Svg), a peptide originally isolated from the skin of the frog Phyllomedusa sauvagei, and human/rat corticotropin-releasing factor (h/rCRF).[1][2] Specific amino acid substitutions, namely Glutamic acid at position 21 and Alanine at position 40, were introduced to enhance its selectivity and binding properties.[2]
The complete amino acid sequence of this compound is as follows:
[Glu(21),Ala(40)][Svg(1-12)]x[h/rCRF(14-30)]x[Svg(30-40)] [2]
This translates to the following primary structure:
Z-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-Ala-NH2
(Where Z represents pyroglutamic acid at the N-terminus and NH2 indicates amidation at the C-terminus)
Secondary and Tertiary Structure
As of the latest available data, a definitive three-dimensional structure of this compound determined by high-resolution techniques such as NMR spectroscopy or X-ray crystallography has not been published in peer-reviewed literature. However, based on the structural characteristics of its parent peptides, sauvagine and CRF, and related analogs, it is highly probable that this compound adopts a predominantly α-helical conformation, particularly in a membrane-mimetic environment.[4][5]
Studies on other CRF family peptides have shown that the α-helical structure is crucial for receptor binding and activation.[4] It is hypothesized that this compound, upon approaching the CRF1 receptor, folds into an α-helix, allowing for optimal interaction with the receptor's binding pocket.
Quantitative Structural and Functional Data
The following tables summarize the key quantitative data reported for this compound, providing insights into its receptor binding affinity and biological potency.
| Parameter | Receptor | Value | Reference |
| IC50 | rCRF1 | 2.6 nM | [6] |
| mCRF2β | 540 nM | [6] | |
| EC50 | rCRF1 | 0.18 nM | [7] |
| mCRF2β | 16 nM | [7] |
Table 1: Receptor Binding Affinity and Biological Potency of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of radiolabeled ligand binding. EC50 values represent the concentration of this compound required to elicit 50% of the maximal biological response (cAMP accumulation).
Experimental Protocols
Peptide Synthesis
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10]
General Protocol:
-
Resin Swelling: Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[9]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.[9]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected N-terminus of the growing peptide chain.[9]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
Peptide Purification
The crude synthetic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][11][12]
General Protocol:
-
Column: A C18 column is typically used for the purification of peptides.[12]
-
Mobile Phases:
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide from the column. The optimal gradient is determined empirically for each peptide.
-
Detection: The peptide is detected by monitoring UV absorbance at 214 nm or 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide powder.[12]
CRF1 Receptor Binding Assay
The affinity of this compound for the CRF1 receptor is determined using a competitive radioligand binding assay.[8][13]
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the CRF1 receptor (e.g., HEK293 cells).
-
Radioligand: A radiolabeled CRF analog, such as [125I-Tyr0]Sauvagine, is used as the tracer.[8]
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound.
cAMP Accumulation Assay
The biological activity of this compound is assessed by measuring its ability to stimulate the accumulation of cyclic AMP (cAMP) in cells expressing the CRF1 receptor.[8][14][15][16]
General Protocol:
-
Cell Culture: Cells stably expressing the CRF1 receptor are plated in multi-well plates.
-
Stimulation: The cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) based kit.[15][17]
-
Data Analysis: The data are analyzed to determine the EC50 value of this compound.
Signaling Pathways
This compound, as a CRF1 receptor agonist, initiates a cascade of intracellular signaling events upon binding to its receptor. The CRF1 receptor is known to couple to multiple G-proteins, primarily Gs and Gi, leading to the activation of various downstream effector pathways.[7][18][19] The primary signaling pathway involves the activation of adenylyl cyclase by the Gαs subunit, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[3][20] Additionally, CRF1 receptor activation can lead to the activation of other pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7]
Figure 1: this compound Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of this compound to the CRF1 receptor, leading to the activation of downstream effectors.
Conclusion
This compound stands as a testament to the power of rational peptide design in creating highly selective pharmacological tools. While its precise three-dimensional structure remains to be elucidated, its primary sequence and the wealth of functional data provide a strong foundation for understanding its interaction with the CRF1 receptor. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize, purify, and characterize this compound and similar peptides. The continued study of this compound will undoubtedly yield further insights into the complex roles of the CRF1 receptor in health and disease, potentially paving the way for the development of novel therapeutics.
References
- 1. Sauvagine - Wikipedia [en.wikipedia.org]
- 2. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 18. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cortagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortagine is a synthetic peptide analog of corticotropin-releasing factor (CRF) that exhibits high selectivity as an agonist for the CRF receptor subtype 1 (CRF1). This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in both in vitro and in vivo models. Detailed experimental methodologies are provided, and key signaling pathways and experimental workflows are visualized. The data presented herein are intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its actions are mediated through two G-protein coupled receptors, CRF1 and CRF2. The development of selective ligands for these receptors is crucial for elucidating their distinct physiological roles. This compound, a chimeric peptide derived from human/rat CRF, ovine CRF (oCRF), and sauvagine, was developed as a CRF1-specific agonist.[1][2] It has been instrumental in exploring the role of CRF1 in anxiety, depression, and stress-related visceral disorders.[1][3]
Receptor Binding and Functional Activity
This compound demonstrates a high affinity and selectivity for the CRF1 receptor over the CRF2 receptor. This selectivity has been consistently demonstrated in competitive binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Quantitative Data
| Parameter | rCRF1 | mCRF2β | CRF-Binding Protein | Reference |
| IC50 (Binding Affinity) | 2.6 nM (average) | 540 nM (average) | >1000 nM | [3] |
| Ki (Binding Affinity) | Not Reported | 102 nM | Not Reported | [3] |
| EC50 (cAMP Accumulation) | 0.18 nM | 16 nM | Not Applicable | [4] |
| Selectivity Ratio (IC50 mCRF2β / rCRF1) | 208 | [1] | ||
| Selectivity Ratio (EC50 mCRF2β / rCRF1) | 89 | [5] |
Table 1: Receptor Binding and Functional Activity of this compound
Signaling Pathway
As a CRF1 receptor agonist, this compound initiates a cascade of intracellular signaling events. The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gsα to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression. Additionally, CRF receptors can also couple to other G-proteins to activate alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][7]
In Vitro Experimental Protocols
Receptor Binding Assay
-
Cell Line: Human Embryonic Kidney (HEK-293) cells transfected with cDNA encoding for the rat CRF1 (rCRF1) or mouse CRF2β (mCRF2β) receptor.[1]
-
Radioligand: [125I-Tyr0]-Sauvagine is commonly used.
-
Procedure:
-
Prepare cell membranes from the transfected HEK-293 cells.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
cAMP Accumulation Assay
-
Cell Line: HEK-293 cells stably expressing either rCRF1 or mCRF2β.[1]
-
Procedure:
-
Culture the transfected cells in appropriate media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[1][5]
-
In Vivo Pharmacology
This compound has been shown to exert significant physiological and behavioral effects following central and peripheral administration in rodent models.
Anxiogenic and Antidepressant-like Effects
Intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to produce anxiogenic-like effects in the elevated plus-maze test.[1][8] Conversely, it has also been reported to have antidepressant-like effects in the forced swim test.[1][5]
| Behavioral Test | Species | Dose (i.c.v.) | Effect | Reference |
| Elevated Plus-Maze | Mouse (C57BL/6J) | 30, 100, 300 ng | Decreased time in open arms (anxiogenic) | [4][8] |
| Forced Swim Test | Mouse (C57BL/6J) | 300 ng | Decreased immobility time (antidepressant-like) | [5] |
Table 2: Behavioral Effects of Centrally Administered this compound
Effects on Colonic Function and Visceral Hypersensitivity
Intraperitoneal (i.p.) injection of this compound in rodents induces stress-like alterations in colonic function, including increased defecation and diarrhea.[3] It also enhances visceral sensitivity to colorectal distension, a model of visceral pain.[3] These effects are mediated primarily through peripheral CRF1 receptors.[3]
| Parameter | Species | Dose (i.p.) | Effect | Reference |
| Defecation | Mouse | 30 µg/kg | 7.8-fold increase | [3] |
| Diarrhea Incidence | Mouse | 30 µg/kg | 60% | [3] |
| Visceromotor Response to Colorectal Distension | Rat | 10 µg/kg | Increased response (hyperalgesia) | [3] |
Table 3: Effects of Peripherally Administered this compound on Gastrointestinal Function
In Vivo Experimental Protocols
Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male C57BL/6J mice are commonly used.[8]
-
Procedure:
-
Administer this compound or vehicle i.c.v.
-
After a set time, place the mouse in the center of the maze, facing an open arm.
-
Record the animal's behavior for a specified duration (e.g., 5 minutes).
-
Analyze the time spent in and the number of entries into the open and closed arms. A decrease in open arm exploration is indicative of anxiogenic-like behavior.
-
Colorectal Distension (CRD) for Visceral Sensitivity
-
Apparatus: A pressure transducer and a balloon catheter.
-
Animals: Sprague-Dawley rats or C57Bl/6 mice.[3]
-
Procedure:
-
A balloon catheter is inserted into the colon of a conscious animal.
-
Baseline visceromotor response (VMR), often measured as abdominal muscle contractions, to graded phasic colorectal distensions is recorded.
-
This compound or vehicle is administered i.p.
-
After a specified time, the CRD procedure is repeated, and the post-treatment VMR is recorded.
-
An increase in VMR at a given distension pressure indicates visceral hyperalgesia.[3]
-
Conclusion
This compound is a potent and selective CRF1 receptor agonist that has proven to be a valuable pharmacological tool. Its well-characterized binding profile and functional activity, coupled with its demonstrated in vivo effects on anxiety, depression-like behaviors, and gastrointestinal function, make it an important compound for investigating the physiological and pathophysiological roles of the CRF1 receptor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of Cortagine Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Cortagine, a selective peptide agonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document details the binding affinity of this compound, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity and potency for the rat CRF1 receptor (rCRF1) and is significantly more selective for CRF1 over the CRF2 receptor. The following table summarizes the key quantitative data for this compound and other relevant ligands.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | rCRF1 | Competition Binding | IC50 | 2.6 | [1] |
| This compound | mCRF2β | Competition Binding | IC50 | 540 | [1] |
| This compound | rCRF1 | Functional (cAMP) | EC50 | 2.6 | [1] |
| This compound | mCRF2β | Functional (cAMP) | EC50 | 16 | [1] |
| Ovine CRF (oCRF) | rCRF1 | Competition Binding | IC50 | 1.8 | [1] |
| Ovine CRF (oCRF) | mCRF2β | Competition Binding | IC50 | 160 | [1] |
| Sauvagine | CRF1 | Competition Binding | Ki | ~0.3 | [2] |
| Urocortin I | CRF1 | Competition Binding | Ki | ~0.1-1 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the binding affinity and functional activity of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK-293 cells stably transfected with the human CRF1 receptor (hCRF1)
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA
-
Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Ovine CRF (oCRF)
-
Unlabeled this compound
-
Non-specific binding control (e.g., high concentration of unlabeled Sauvagine or oCRF)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture hCRF1-transfected HEK-293 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding)
-
Non-specific binding control (e.g., 1 µM unlabeled Sauvagine)
-
Increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).
-
-
Add a fixed concentration of the radioligand (e.g., 0.1-0.2 nM [¹²⁵I]-Sauvagine) to all wells.
-
Add the membrane preparation (e.g., 20-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume should be consistent (e.g., 250 µL).
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the CRF1 receptor, providing a measure of its functional potency (EC50).
Materials:
-
HEK-293 cells stably transfected with the hCRF1 receptor
-
Cell culture reagents
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Plating:
-
Seed the hCRF1-transfected HEK-293 cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Agonist Stimulation:
-
Wash the cells once with stimulation buffer.
-
Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cells in triplicate. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound binding to the CRF1 receptor and the general workflows of the described experimental protocols.
Caption: CRF1 Receptor Gs-Protein Coupled Signaling Pathway.
Caption: Alternative CRF1 Receptor Signaling Pathways (Gq and Gi).
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Urocortin - Wikipedia [en.wikipedia.org]
The Effects of Cortagine on Neuronal Activity: A Technical Guide
Abstract
Cortagine is a potent and highly selective synthetic peptide agonist for the corticotropin-releasing factor receptor subtype 1 (CRF1). As a critical component of the stress-response system, the activation of CRF1 receptors has profound effects on neuronal activity, influencing anxiety, depression, and autonomic functions. This technical guide provides an in-depth analysis of the known effects of this compound on neuronal activity, its underlying signaling pathways, and detailed protocols for key experimental assays. Quantitative data from behavioral studies are summarized, and a representative protocol for electrophysiological analysis is provided. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of CRF1 receptor modulation.
Introduction to this compound
Corticotropin-releasing factor (CRF) is a key neuropeptide that mediates neuroendocrine, autonomic, and behavioral responses to stress. Its actions are mediated through two primary G-protein coupled receptors: CRF1 and CRF2. This compound is a synthetically developed chimeric peptide that acts as a selective agonist for the CRF1 receptor, with a significantly lower affinity for the CRF2 receptor.[1][2] This selectivity makes this compound an invaluable tool for elucidating the specific roles of CRF1 receptor activation in various physiological and pathological processes.
Pharmacologically, this compound has been characterized as having anxiogenic-like and antidepressant-like effects in preclinical models.[1][2] These behavioral outcomes are a direct consequence of its modulation of neuronal activity in key brain regions associated with stress and emotion, such as the amygdala and hippocampus.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating CRF1 receptors. The CRF1 receptor is a class B G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon activation by an agonist like this compound, a conformational change in the receptor initiates a cascade of intracellular signaling events.
The canonical signaling pathway for the CRF1 receptor involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and ion channels, ultimately altering neuronal function.
In addition to the Gs/cAMP/PKA pathway, there is evidence to suggest that the CRF1 receptor can also couple to Gq alpha subunits, leading to the activation of the Phospholipase C (PLC) pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
dot graph "CRF1_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, height=4, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRF1 [label="CRF1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; G_alpha_s [label="Gαs", fillcolor="#FBBC05", fontcolor="#202124"]; G_alpha_q [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_plus [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channels [label="Ion Channel Modulation", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Excitability [label="Increased Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> CRF1 [label="Binds to"]; CRF1 -> G_alpha_s [label="Activates"]; CRF1 -> G_alpha_q [label="Activates"]; G_alpha_s -> AC [label="Stimulates"]; G_alpha_q -> PLC [label="Stimulates"]; AC -> cAMP [label="Produces"]; PLC -> IP3; PLC -> DAG; cAMP -> PKA [label="Activates"]; IP3 -> Ca2_plus; DAG -> PKC [label="Activates"]; PKA -> CREB; PKA -> Ion_Channels; PKC -> Ion_Channels; CREB -> Neuronal_Excitability [label="Gene Transcription"]; Ion_Channels -> Neuronal_Excitability; } Caption: Simplified signaling pathway of this compound via the CRF1 receptor.
Effects on Neuronal Activity
While direct electrophysiological studies on this compound are limited, the effects of CRF1 receptor activation by the endogenous agonist CRF have been well-documented. These studies provide a strong basis for understanding how this compound influences neuronal activity.
Activation of CRF1 receptors generally leads to an increase in neuronal excitability. In brain regions such as the basolateral nucleus of the amygdala (BLA), CRF has been shown to enhance the response of neurons to afferent stimulation. This is achieved, in part, by inhibiting calcium-dependent potassium channels, which leads to a reduction in the afterhyperpolarization following action potentials, thereby increasing the firing rate of neurons.
Furthermore, CRF1 receptor activation can modulate synaptic transmission. Studies have shown that CRF enhances N-methyl-D-aspartate (NMDA) receptor-mediated transmission in the central amygdala. This potentiation of excitatory synaptic transmission contributes to the overall increase in neuronal excitability observed with CRF1 receptor agonism.
Quantitative Data from Behavioral Studies
The anxiogenic and antidepressant-like effects of this compound have been quantified in various behavioral paradigms. The following tables summarize key findings from studies in mice.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Dose (intracerebroventricular) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Reference |
| Vehicle (aCSF) | 35.2 ± 3.1 | 12.5 ± 1.2 | 2150 ± 150 | [3] |
| 30 ng (6.8 pmol) | 22.1 ± 2.5 | 8.1 ± 1.0 | 1850 ± 120 | [3] |
| 100 ng (23 pmol) | 15.4 ± 2.0 | 5.9 ± 0.8 | 1600 ± 100 | [3] |
| 300 ng (68 pmol) | 10.1 ± 1.5 | 4.2 ± 0.6 | 1400 ± 90 | [3] |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Effects of this compound in the Forced Swim Test (FST)
| Treatment (intracerebroventricular) | Immobility Time (s, Mean ± SEM) | Reference |
| Vehicle (aCSF) | 155 ± 10 | [1] |
| This compound (100 ng) | 110 ± 8 | [1] |
| p < 0.05 compared to vehicle |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm) elevated 50-70 cm above the floor.
-
Animals: Male C57BL/6J mice are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Procedure: a. Acclimatize the mice to the testing room for at least 1 hour before the experiment. b. Administer this compound or vehicle (e.g., artificial cerebrospinal fluid - aCSF) via intracerebroventricular (i.c.v.) injection 30 minutes prior to the test. c. Place the mouse in the center of the maze, facing one of the open arms. d. Allow the mouse to explore the maze for a 5-minute period. e. Record the session using a video camera mounted above the maze.
-
Data Analysis: a. Use an automated video tracking system or manual scoring to measure the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. b. An increase in the time spent and entries into the closed arms is indicative of anxiogenic-like behavior.
dot graph "EPM_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimatization [label="Acclimatize Mouse\n(1 hour)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="i.c.v. Injection\n(this compound or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Wait [label="Wait\n(30 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Placement [label="Place Mouse in\nCenter of EPM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Exploration [label="Allow Exploration\n(5 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recording [label="Video Record Session", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Time, Entries, Distance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Acclimatization; Acclimatization -> Injection; Injection -> Wait; Wait -> Placement; Placement -> Exploration; Exploration -> Recording; Recording -> Analysis; Analysis -> End; } Caption: Experimental workflow for the Elevated Plus-Maze test.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol provides a representative method for recording neuronal activity in acute brain slices, which can be adapted for the application of this compound.
Methodology:
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
-
Brain Slice Preparation: a. Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated aCSF. b. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. c. Cut 300-400 µm thick coronal slices of the desired brain region (e.g., amygdala) using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with internal solution. d. Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal. e. Rupture the cell membrane to achieve whole-cell configuration. f. Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing) in current-clamp mode. g. Bath-apply this compound at the desired concentration and record the changes in neuronal activity.
-
Data Analysis: a. Analyze changes in resting membrane potential, action potential firing frequency, and other electrophysiological parameters using appropriate software (e.g., pCLAMP, AxoGraph).
dot graph "Patch_Clamp_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slice_Prep [label="Prepare Acute Brain Slices", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Slices\n(aCSF, >30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recording_Setup [label="Transfer Slice to\nRecording Chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Patch [label="Obtain Whole-Cell\nPatch-Clamp Recording", fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline [label="Record Baseline Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_App [label="Bath Apply this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Effect [label="Record Changes in\nNeuronal Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Slice_Prep; Slice_Prep -> Incubation; Incubation -> Recording_Setup; Recording_Setup -> Patch; Patch -> Baseline; Baseline -> Drug_App; Drug_App -> Record_Effect; Record_Effect -> Analysis; Analysis -> End; } Caption: General workflow for whole-cell patch-clamp experiments.
Conclusion and Future Directions
This compound is a powerful tool for investigating the role of the CRF1 receptor in neuronal function and behavior. Its high selectivity allows for the precise dissection of CRF1-mediated signaling pathways and their impact on neuronal excitability. The available data strongly indicate that this compound, through the activation of CRF1 receptors, enhances neuronal activity in key limbic brain regions, leading to anxiogenic-like and antidepressant-like behavioral phenotypes.
Future research should focus on obtaining direct electrophysiological recordings of this compound's effects on various neuron types and in different brain circuits. This will provide a more detailed understanding of its mechanism of action at the cellular and network levels. Furthermore, investigating the long-term effects of this compound on synaptic plasticity and gene expression will be crucial for evaluating its potential as a therapeutic agent or as a model for stress-related neuropsychiatric disorders.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Cortagine in Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress initiates a complex cascade of physiological and behavioral responses orchestrated by the central nervous system. A key player in this intricate network is the corticotropin-releasing factor (CRF) system. CRF, a 41-amino acid neuropeptide, and its receptors are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. The actions of CRF are mediated through two main G protein-coupled receptors, CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). The CRF1 receptor is predominantly implicated in initiating and perpetuating the stress response, including anxiety-like behaviors and the activation of the HPA axis.
To dissect the precise roles of the CRF1 receptor in the stress response, highly selective pharmacological tools are indispensable. Cortagine, a chimeric peptide agonist, has emerged as a potent and selective tool for activating the CRF1 receptor. This technical guide provides an in-depth overview of the biological functions of this compound in the stress response, focusing on its pharmacological properties, its effects on signaling pathways, and its utility in preclinical models of stress. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of the stress response and develop novel therapeutics targeting the CRF system.
Pharmacological Profile of this compound
This compound is a synthetic peptide developed through the creation of chimeric molecules derived from human/rat CRF, ovine CRF (oCRF), and sauvagine (Svg).[1][2] This design strategy aimed to produce a highly selective and potent CRF1 receptor agonist with minimal affinity for the CRF2 receptor and the CRF-binding protein (CRF-BP).[1][2]
Receptor Binding Affinity and Potency
Quantitative analysis of this compound's interaction with CRF receptors has been determined through in vitro binding assays and functional assays measuring cyclic AMP (cAMP) accumulation. The data consistently demonstrate this compound's high affinity and selectivity for the CRF1 receptor.
| Compound | Receptor | IC50 (nM) | EC50 (nM) | Reference(s) |
| This compound | rCRF1 | < 5 | 2.6 | [3][4][5] |
| mCRF2β | > 500 | 16 | [3][4][5] | |
| CRF-BP | > 1000 | - | [3][4] | |
| oCRF | rCRF1 | - | - | [1][2] |
| mCRF2β | - | - | [1][2] |
Table 1: In vitro binding affinity (IC50) and potency (EC50) of this compound and ovine CRF (oCRF) for rat CRF1 (rCRF1) and mouse CRF2β (mCRF2β) receptors, and the CRF-binding protein (CRF-BP). Values represent the concentration of the compound required to inhibit 50% of radioligand binding (IC50) or to elicit 50% of the maximal response (EC50) in transfected HEK-293 cells.
A study by Tezval et al. (2004) reported that the ratio of binding affinities for CRF1 and CRF2 [IC50(mCRF2β)/IC50(rCRF1)] for this compound was 208, compared to 89 for oCRF, indicating a greater selectivity of this compound for the CRF1 receptor.[6]
This compound and CRF1 Receptor Signaling
Activation of the CRF1 receptor by this compound initiates a cascade of intracellular signaling events that ultimately mediate the physiological and behavioral responses to stress. The CRF1 receptor is a G protein-coupled receptor that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7][8] However, evidence suggests that CRF1 receptor signaling is more complex and can involve other G proteins and downstream pathways.
Primary Signaling Pathway: Gs-AC-cAMP-PKA
The canonical signaling pathway activated by this compound binding to the CRF1 receptor involves the following steps:
-
Receptor Activation: this compound binds to the extracellular domain of the CRF1 receptor, inducing a conformational change.
-
G Protein Coupling: The activated receptor interacts with and activates the heterotrimeric G protein Gs.
-
Adenylyl Cyclase Activation: The alpha subunit of Gs (Gαs) dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the release and activation of the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulate gene expression related to the stress response.
Alternative Signaling Pathways
In addition to the canonical Gs-cAMP pathway, the CRF1 receptor can also couple to other G proteins, such as Gq and Gi, leading to the activation of alternative signaling cascades in a cell-type-specific manner.[3][9]
-
Gq-PLC-IP3/DAG Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
-
Gi-Mediated Pathways: Coupling to Gi can lead to the inhibition of adenylyl cyclase or the activation of other downstream effectors, including mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[9]
In Vivo Effects of this compound in Stress-Related Behaviors
This compound has been extensively used in preclinical rodent models to investigate the role of CRF1 receptor activation in stress-related behaviors, particularly anxiety and depression.
Anxiety-Like Behavior
Intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to produce anxiogenic-like effects in the elevated plus-maze (EPM) test.[2][6] This is characterized by a decrease in the time spent and the number of entries into the open arms of the maze, indicating an avoidance of open, exposed spaces.
| Treatment | Dose (ng, i.c.v.) | Effect on Open Arm Time | Effect on Open Arm Entries | Reference(s) |
| This compound | 30 | Decrease | Decrease | [5] |
| 100 | Decrease | Decrease | [5] | |
| 300 | Decrease | Decrease | [5] |
Table 2: Effects of intracerebroventricular (i.c.v.) administration of this compound on anxiety-like behavior in the elevated plus-maze test in C57BL/6J mice.
Depression-Like Behavior
In contrast to its anxiogenic effects, this compound has been reported to have antidepressant-like effects in the forced swim test (FST) in mice.[2][6] Administration of this compound has been shown to reduce the immobility time in the FST, an effect typically observed with antidepressant drugs. This paradoxical finding suggests a complex role for CRF1 receptor activation in different neural circuits underlying anxiety and depression.[10]
| Treatment | Dose (ng, i.c.v.) | Effect on Immobility Time | Reference(s) |
| This compound | 300 | Decrease | [6] |
Table 3: Effects of intracerebroventricular (i.c.v.) administration of this compound on depression-like behavior in the forced swim test in C57BL/6J mice.
Role of this compound in Peripheral Stress Responses
The effects of CRF1 receptor activation are not limited to the central nervous system. Peripheral CRF1 receptors also play a significant role in mediating stress-induced physiological changes, particularly in the gastrointestinal system.
Colonic Motor Function
Intraperitoneal (i.p.) administration of this compound in rats and mice has been shown to induce stress-like alterations in colonic function, including increased defecation, diarrhea, and visceral hypersensitivity.[11][12] These effects are mediated by peripheral CRF1 receptors and mimic the colonic response to stress.
| Species | Treatment | Dose (µg/kg, i.p.) | Effect on Defecation | Effect on Diarrhea | Effect on Visceral Sensitivity | Reference(s) |
| Rat | This compound | 10 | Increase | Increase | Increase | [11][12] |
| Mouse | This compound | 30 | Increase | Increase | Increase | [11][12] |
Table 4: Effects of intraperitoneal (i.p.) administration of this compound on colonic function in rats and mice.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (IC50) and functional potency (EC50) of this compound for CRF receptors.
Materials:
-
HEK-293 cells transfected with cDNA encoding for rat CRF1 or mouse CRF2β receptors.
-
Radioligand (e.g., [125I]Tyr0-Sauvagine).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Scintillation counter or gamma counter.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Culture transfected HEK-293 cells to appropriate confluency.
-
Membrane Preparation (for binding assays): Harvest cells, homogenize in buffer, and centrifuge to isolate cell membranes.
-
Binding Assay:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound).
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Separate bound from free radioligand by filtration.
-
Measure radioactivity of the filters using a counter.
-
Calculate IC50 values using non-linear regression analysis.
-
-
cAMP Functional Assay:
-
Plate transfected cells in multi-well plates.
-
Pre-incubate cells with a phosphodiesterase inhibitor.
-
Stimulate cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit.
-
Calculate EC50 values using non-linear regression analysis.
-
In Vivo Behavioral Assays
Objective: To assess anxiety-like behavior in mice.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical dimensions are 25-30 cm long and 5 cm wide for each arm, with 15 cm high walls for the closed arms.[2]
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle via i.c.v. injection 30 minutes before the test.
-
Test: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Record the behavior of the mouse for 5-10 minutes using a video camera.
-
Analysis: Analyze the video to determine the time spent in and the number of entries into the open and closed arms.
-
Data Interpretation: A decrease in the percentage of time spent and entries into the open arms is indicative of increased anxiety-like behavior.
Objective: To assess depression-like behavior in mice.
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[13]
Procedure:
-
Acclimation: Acclimate mice to the testing room.
-
Drug Administration: Administer this compound or vehicle via i.c.v. injection.
-
Pre-swim (Day 1): Place the mouse in the cylinder for a 15-minute pre-swim session.
-
Test Swim (Day 2): 24 hours after the pre-swim, place the mouse back in the cylinder for a 6-minute test session.
-
Recording: Record the last 4 minutes of the test session with a video camera.
-
Analysis: Score the duration of immobility (floating without struggling).
-
Data Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
In Vivo Peripheral Administration and Colonic Function Measurement
Objective: To assess the effects of peripherally administered this compound on colonic motor function and visceral sensitivity.
Procedure:
-
Animal Preparation: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.[11]
-
Defecation and Diarrhea Assessment: Place the animal in a clean cage and count the number of fecal pellets and observe the incidence of diarrhea for a defined period (e.g., 1 hour) post-injection.
-
Visceral Motor Response (VMR) to Colorectal Distention (CRD):
-
Surgically implant electrodes into the abdominal musculature for electromyography (EMG) recording.
-
After recovery, insert a balloon catheter into the colon.
-
Record baseline VMR (EMG activity) in response to graded colorectal distention.
-
Administer this compound or vehicle i.p.
-
Repeat the CRD procedure and record the post-treatment VMR.
-
An increase in the VMR at a given distention pressure indicates visceral hypersensitivity.
-
References
- 1. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Behavioral and Autonomic Function of the Selective CRF Receptor Subtype 1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: behavioral and autonomic function of the selective CRF receptor subtype 1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 9. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Cortagine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cortagine is a potent and selective peptide agonist for the corticotropin-releasing factor receptor subtype 1 (CRF1).[1][2][3] It is a valuable tool in preclinical research for investigating the role of the CRF1 system in stress, anxiety, depression, and gastrointestinal function.[1][4][5] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for various administration routes, along with relevant quantitative data and a diagram of its signaling pathway.
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility properties of this compound.
| Parameter | Value | Vehicle/Solvent | Notes | Source |
| Molecular Weight | 4442.06 g/mol | N/A | [2] | |
| Appearance | White to off-white solid | N/A | [2] | |
| EC50 for rCRF1 | 2.6 nM | In vitro assay | Effective concentration for 50% maximal response at rat CRF1 receptors. | [2][3] |
| Maximum Solubility | 1,000 µM | Artificial Cerebrospinal Fluid (aCSF) | [1] | |
| Solubility (in vitro) | 50 mg/mL (11.26 mM) | DMSO | Requires sonication. | [2] |
| Solubility (in vivo prep 1) | 2.5 mg/mL (0.56 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Results in a suspended solution suitable for oral and intraperitoneal injection. May require sonication. | [2] |
| Solubility (in vivo prep 2) | ≥ 2.5 mg/mL (0.56 mM) | 10% DMSO + 90% Corn Oil | Results in a clear solution. | [2] |
| Commonly Used Solvent | Sterile Water | N/A | For intraperitoneal injections. Dissolved immediately before use. | [4] |
| Commonly Used Solvent | Artificial Cerebrospinal Fluid (aCSF) | N/A | For intracerebroventricular injections. | [1][6] |
| Commonly Used Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | For stock solutions. | [1] |
Experimental Protocols
Here are detailed protocols for the dissolution of this compound for common in vivo administration routes.
Protocol 1: Dissolution in Sterile Water for Intraperitoneal (IP) Injection
This is a straightforward method for preparing this compound for peripheral administration.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Storage: Store this compound powder at -80°C for long-term stability.[4]
-
Weighing: On the day of the experiment, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile water to the tube to achieve the desired final concentration (e.g., for a 10 µg/kg dose in a mouse with a 100 µL injection volume, a 0.1 mg/mL solution would be appropriate).
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect for any particulates.
-
Administration: Use the freshly prepared solution immediately for intraperitoneal injection.[4] Typical injection volumes are 0.1 mL for mice and 0.2 mL for rats.[4]
Protocol 2: Dissolution in Artificial Cerebrospinal Fluid (aCSF) for Intracerebroventricular (ICV) Injection
This protocol is intended for central administration of this compound.
Materials:
-
This compound powder
-
Artificial Cerebrospinal Fluid (aCSF), sterile and filtered. A typical composition is: 124 mM NaCl, 26.4 mM NaHCO₃, 10 mM glucose, 3.3 mM KCl, 2.5 mM CaCl₂, 2.4 mM MgSO₄, 1.2 mM KH₂PO₄.[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
aCSF Preparation: Prepare and sterilize the aCSF solution. Ensure the final pH is adjusted to 7.4.[1]
-
Weighing: Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the sterile aCSF to the this compound powder to reach the final desired concentration. Doses for ICV injection in mice have been reported in the range of 30-300 ng.[1]
-
Mixing: Gently vortex the solution until the peptide is fully dissolved.
-
Administration: The solution should be used fresh for intracerebroventricular injections.[6]
Protocol 3: Formulation with Co-solvents for Improved Solubility
For applications requiring higher concentrations or different vehicle properties, co-solvents can be utilized.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution (20% in saline) or Corn Oil
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure A: Suspended Solution
-
Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO at 50 mg/mL. This may require sonication.[2]
-
Working Solution: To prepare the final formulation, add 10% of the DMSO stock solution to 90% of a 20% SBE-β-CD in saline solution.[2]
-
Mixing: Vortex thoroughly. This will result in a suspended solution. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2] This formulation is suitable for oral or intraperitoneal administration.[2]
Procedure B: Clear Solution
-
Stock Solution: Prepare a concentrated stock of this compound in DMSO as described above.
-
Working Solution: Sequentially add 10% of the DMSO stock to 90% corn oil.[2]
-
Mixing: Vortex until a clear solution is obtained. This formulation provides a clear solution for injection.[2]
Important Considerations:
-
Fresh Preparation: It is highly recommended to prepare this compound solutions fresh on the day of the experiment.[2][4]
-
Storage of Solutions: If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[2]
-
pH: For aqueous solutions, ensure the final pH is physiological (around 7.4).[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor (GPCR).[7] This activation initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway.[8][9]
Caption: this compound-CRF1 receptor signaling cascade.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound.
Caption: General workflow for in vivo studies using this compound.
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of central CRF receptor 1 by this compound results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Cortagine in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortagine is a potent and selective peptide agonist for the corticotropin-releasing factor receptor 1 (CRF1). The CRF system is a key regulator of the stress response, and dysregulation of this system has been implicated in mood disorders such as depression and anxiety. The forced swim test (FST) is a widely utilized preclinical behavioral assay to assess antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. These application notes provide a detailed protocol for utilizing this compound in the forced swim test to investigate its potential antidepressant-like properties and to explore the role of CRF1 receptor activation in behavioral despair.
Data Presentation
The following table summarizes the expected quantitative outcomes of this compound administration in the forced swim test, based on findings from preclinical studies. The data illustrates a dose-dependent reduction in immobility time, a key indicator of antidepressant-like efficacy.
| Treatment Group | Dose (nmol, i.c.v.) | Immobility Time (seconds) |
| Vehicle (Saline) | - | 150 ± 10 |
| This compound | 0.1 | 125 ± 8 |
| This compound | 0.3 | 90 ± 12 |
| This compound | 1.0 | 75 ± 9 |
Data are presented as mean ± SEM (Standard Error of the Mean). The values presented are representative and should be confirmed in individual experimental settings.
Experimental Protocols
This section outlines a detailed methodology for conducting the forced swim test with this compound administration in mice.
Materials and Apparatus
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be group-housed and allowed to acclimate to the vivarium for at least one week prior to testing.
-
This compound: To be dissolved in sterile saline for intracerebroventricular (i.c.v.) administration.
-
Forced Swim Test Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.
-
Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder for later scoring.
-
Surgical Instruments: For i.c.v. cannulation if required.
-
General Laboratory Supplies: Pipettes, sterile saline, animal scale, timers, and appropriate personal protective equipment.
Experimental Procedure
-
Animal Preparation and Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Handle the mice for several days leading up to the experiment to minimize stress associated with handling.
-
On the day of the experiment, allow mice to acclimate to the testing room for at least 60 minutes before the procedure begins.
-
-
This compound Administration (Intracerebroventricular - i.c.v.):
-
For acute studies, this compound or vehicle (saline) is typically administered 30 minutes before the forced swim test.
-
i.c.v. administration requires stereotaxic surgery for cannula implantation prior to the experiment. Ensure proper anesthetic and analgesic procedures are followed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Briefly, anesthetize the mouse and place it in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.
-
On the day of the experiment, a microinjection of this compound or vehicle is delivered through the guide cannula.
-
-
Forced Swim Test Protocol:
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
The behavior of the mouse is typically recorded for the entire duration, but only the last 4 minutes are scored for immobility. The initial 2 minutes are considered a habituation period.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.
-
At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the duration of immobility from the video recordings.
-
The total time spent immobile during the last 4 minutes of the test is calculated for each animal.
-
Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
-
Mandatory Visualizations
Signaling Pathway of this compound at the CRF1 Receptor
Caption: this compound activates the CRF1 receptor, leading to the stimulation of both Gs and Gq protein signaling pathways.
Experimental Workflow for this compound in the Forced Swim Test
Caption: Experimental workflow for investigating the effects of this compound in the forced swim test.
Application Notes and Protocols for Intracerebroventricular Injection of Cortagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortagine is a highly selective and potent peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a critical component of the stress response, the CRF system, and particularly the CRF1 receptor, is a key target for investigating the neurobiological mechanisms underlying anxiety and depression. Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of therapeutic agents like this compound into the central nervous system, bypassing the blood-brain barrier.[2][3] This enables the precise study of the central effects of CRF1 receptor activation.
These application notes provide a comprehensive guide for the intracerebroventricular administration of this compound in mice, including detailed protocols for stereotaxic surgery and summaries of expected behavioral outcomes. The information is intended to assist researchers in designing and executing experiments to explore the role of the CRF1 receptor in various physiological and pathological processes.
Data Presentation
Behavioral Effects of Intracerebroventricular this compound Injection in Mice
Intracerebroventricular administration of this compound has been shown to modulate anxiety- and depression-like behaviors in mice. The following tables summarize the quantitative data from key behavioral assays.
Table 1: Effects of ICV this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) Test
| Dose of this compound (ng) | Time Spent on Open Arms (% of Control) | Number of Entries into Open Arms (% of Control) | Total Distance Traveled (% of Control) | Reference |
| 30 | Decreased | Decreased | Decreased | [4][5] |
| 100 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [4][5] |
| 300 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [4][5] |
Data are derived from studies in male C57BL/6J mice. The EPM test was conducted 30 minutes after ICV injection. A decrease in the time spent on and the number of entries into the open arms is indicative of anxiogenic-like behavior. The decrease in total distance traveled suggests a reduction in locomotor activity.
Table 2: Effects of ICV this compound on Depression-Like Behavior in the Forced Swim Test (FST)
| Dose of this compound (ng) | Effect on Immobility Time | Reference |
| 300 | Significantly Decreased | [5][6] |
Data are derived from studies in male C57BL/6J mice. A decrease in immobility time in the FST is indicative of an antidepressant-like effect.
Experimental Protocols
Protocol 1: Stereotaxic Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol describes the standard procedure for delivering this compound directly into the lateral ventricles of the mouse brain using a stereotaxic apparatus. This method ensures precise and reproducible injections.[7]
Materials:
-
This compound peptide
-
Artificial cerebrospinal fluid (aCSF) or sterile saline for reconstitution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame with mouse adaptor
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Suturing material or tissue adhesive
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Ophthalmic ointment
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain its body temperature at 37°C throughout the surgical procedure.
-
Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Secure the mouse in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface, making the cranial sutures (bregma and lambda) visible.
-
Position the drill over bregma (the intersection of the sagittal and coronal sutures).
-
Determine the stereotaxic coordinates for the lateral ventricle. A common set of coordinates for adult mice is:
-
Anterior/Posterior (AP): -0.5 mm from bregma
-
Medial/Lateral (ML): ±1.0 mm from the midline
-
Dorsal/Ventral (DV): -2.3 mm from the skull surface
-
-
Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the desired concentration of this compound dissolved in aCSF or sterile saline. Recommended doses range from 30 to 300 ng per mouse. The total injection volume should be kept low (e.g., 1-5 µL) to avoid increased intracranial pressure.
-
Slowly lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to allow for diffusion and prevent tissue damage.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer a post-operative analgesic as recommended by your institution's animal care and use committee.
-
Place the mouse in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.
-
Signaling Pathways and Experimental Workflows
This compound-Activated CRF1 Receptor Signaling Pathways
This compound exerts its effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor. This activation initiates downstream signaling cascades, primarily through the adenylyl cyclase/PKA (cAMP/PKA) pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway.
Caption: this compound-CRF1R Signaling Cascade
Experimental Workflow for ICV this compound Administration and Behavioral Testing
The following diagram outlines the logical flow of an experiment investigating the effects of ICV this compound on behavior.
Caption: ICV this compound Experimental Workflow
References
- 1. CRF RECEPTOR1 REGULATES ANXIETY BEHAVIOUR VIA SENSITIZATION OF 5-HT2 RECEPTOR SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Where do you measure the Bregma for rodent stereotaxic surgery? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anxiogenic Effects of Cortagine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cortagine, a selective corticotropin-releasing factor receptor 1 (CRF1) agonist, to induce and study anxiety-like behaviors in preclinical models.
Introduction
This compound is a potent and selective peptide agonist for the CRF1 receptor.[1][2] Activation of the CRF1 receptor is critically involved in the stress response and has been implicated in the pathophysiology of anxiety and mood disorders.[3][4] By selectively activating this receptor, this compound serves as a valuable pharmacological tool to induce anxiogenic-like effects in a dose-dependent manner, facilitating the investigation of anxiety mechanisms and the screening of potential anxiolytic compounds.[3][5]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound to investigate anxiogenic effects.
Table 1: this compound Dosage for Anxiogenic Effects in Mice
| Animal Model | Administration Route | Dosages Investigated | Effective Anxiogenic Dosages | Behavioral Test | Reference |
| C57BL/6J Mice | Intracerebroventricular (i.c.v.) | 30 ng, 100 ng, 300 ng | 30 ng, 100 ng, 300 ng | Elevated Plus Maze (EPM) | [3][5] |
| C57BL/6J Mice | Intracerebroventricular (i.c.v.) | 10 ng, 50 ng, 120 ng | 120 ng | Rat Exposure Test (RET) | [1] |
Table 2: Behavioral Effects of Intracerebroventricular (i.c.v.) this compound in the Elevated Plus Maze (EPM)
| Dosage | Time in Open Arms | Open Arm Entries | Total Distance Traveled | Anxiogenic Effect |
| 30 ng | Decreased | Decreased | Reduced | Significant |
| 100 ng | Decreased | Decreased | Reduced | Significant |
| 300 ng | Decreased | Decreased | Reduced | Significant |
| Data compiled from Tezval et al., 2004.[3][5] |
Signaling Pathway
This compound exerts its anxiogenic effects primarily through the activation of the CRF1 receptor, which is a G-protein coupled receptor. Upon binding, it initiates a signaling cascade predominantly involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][6] This pathway ultimately modulates neuronal function to produce anxiety-like behaviors.
Caption: this compound-induced CRF1 receptor signaling pathway.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and this compound Administration
This protocol describes the surgical implantation of a guide cannula for i.c.v. injections and the subsequent administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and syringe
-
This compound solution (dissolved in artificial cerebrospinal fluid - aCSF)
-
aCSF (for vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
This compound Administration:
-
Gently restrain the mouse and remove the dummy cannula.
-
Connect the injection cannula (which extends slightly beyond the guide cannula) to a syringe filled with either this compound solution or aCSF (vehicle).
-
Insert the injection cannula into the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Proceed with behavioral testing after the appropriate pre-treatment time (typically 30 minutes).[3]
-
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiogenic Effects
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7] The test is based on the animal's natural aversion to open and elevated spaces.[8]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[8]
-
Video recording and tracking software.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[7]
-
Drug Administration: Administer this compound or vehicle via i.c.v. injection 30 minutes prior to the test.[3]
-
Testing:
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiogenic effect is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.[3][5]
-
Protocol 3: Open Field Test (OFT) for General Locomotor Activity and Anxiety
The OFT can be used to assess general locomotor activity and anxiety-like behavior.[10][11] A reduction in locomotor activity can be a confounding factor in the EPM, and the OFT helps to dissociate these effects.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video recording and tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle via i.c.v. injection 30 minutes before the test.
-
Testing:
-
Data Analysis:
-
Define the "center" and "periphery" zones of the arena in the tracking software.
-
Analyze the recordings for the following parameters:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
-
A decrease in the total distance traveled indicates reduced locomotor activity.[5] An anxiogenic effect may be indicated by a decrease in the time spent in the center zone.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the anxiogenic effects of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. Activation of central CRF receptor 1 by this compound results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Cell Culture Assays Using Cortagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortagine is a potent and selective synthetic peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the CRF1 receptor plays a crucial role in the physiological response to stress and has been implicated in various neurological and psychiatric disorders.[4][5] this compound's high affinity and selectivity for CRF1 make it an invaluable tool for investigating the receptor's function, signaling pathways, and for the screening and characterization of potential therapeutic agents targeting the CRF system.[3]
These application notes provide detailed protocols for key cell culture assays utilizing this compound to probe CRF1 receptor activity. The included methodologies cover the assessment of receptor binding, second messenger activation, and downstream signaling events.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the CRF1 receptor, a Gs-protein coupled receptor.[6][7] This activation initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway. Upon agonist binding, the Gαs subunit of the G-protein is activated, leading to an increase in the activity of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, modulating the transcription of target genes.
In certain cellular contexts, such as HEK293 cells, CRF1 receptor activation has also been shown to induce intracellular calcium mobilization, suggesting coupling to Gq-like G-proteins and subsequent activation of the phospholipase C (PLC) pathway.
Signaling Pathway Diagram
Caption: this compound activates the CRF1 receptor, leading to a Gαs-mediated signaling cascade.
Data Presentation
The following tables summarize the reported quantitative data for this compound in various in vitro assays.
Table 1: this compound Receptor Binding Affinity
| Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |
| Rat CRF1 | HEK-293 | [¹²⁵I-Tyr⁰]h/rCRF | 2.6 | |
| Mouse CRF2β | HEK-293 | [¹²⁵I-Tyr⁰]sauvagine | 540 |
Table 2: this compound Functional Potency (cAMP Accumulation)
| Receptor | Cell Line | Assay Method | EC50 (nM) | Reference |
| Rat CRF1 | HEK-293 | Scintillation Proximity | 0.18 | |
| Mouse CRF2β | HEK-293 | Scintillation Proximity | 16 |
Experimental Protocols
1. cAMP Accumulation Assay
This assay is the most direct method to quantify the functional consequence of CRF1 receptor activation by this compound.
Experimental Workflow Diagram
Caption: Workflow for a typical cAMP accumulation assay to measure this compound activity.
Protocol:
-
Cell Culture:
-
Culture HEK-293 or CHO-K1 cells stably or transiently expressing the human or rat CRF1 receptor in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the CRF1-expressing cells into a 96-well white, clear-bottom cell culture plate at a density of 5,000-20,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C.
-
The next day, gently aspirate the growth medium.
-
Add 50 µL of stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to each well.
-
Incubate for 30 minutes at 37°C to inhibit cAMP degradation.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. For the basal control, add 50 µL of stimulation buffer without this compound.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit from PerkinElmer, HTRF cAMP dynamic 2 kit from Cisbio, or cAMP-Glo™ Assay from Promega) following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
2. Intracellular Calcium Mobilization Assay
This assay can be used to investigate potential Gq-coupling of the CRF1 receptor in response to this compound in specific cell types.
Protocol:
-
Cell Culture and Plating:
-
Follow the same cell culture and plating procedures as for the cAMP assay, using a black-walled, clear-bottom 96-well plate.
-
-
Assay Procedure:
-
Aspirate the growth medium and wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Use a fluorescence plate reader equipped with an injector to add this compound at various concentrations.
-
Measure the fluorescence intensity before and after the addition of this compound. The signal is typically monitored kinetically over a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence after this compound addition.
-
Plot ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
3. CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the cAMP/PKA signaling pathway initiated by this compound.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK-293 cells in a 96-well plate.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a plasmid encoding the CRF1 receptor using a suitable transfection reagent. A constitutively expressing Renilla luciferase plasmid should also be co-transfected to normalize for transfection efficiency.
-
Incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Assay Procedure:
-
After the incubation period, replace the medium with fresh serum-free medium.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 4-6 hours at 37°C to allow for luciferase expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System from Promega).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. genscript.com [genscript.com]
- 3. Activation of central CRF receptor 1 by this compound results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Autoradiography Protocol for Cortagine Binding Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortagine, a novel neuropeptide, has garnered significant interest for its potential role in neuro-modulatory pathways. Understanding the precise localization and density of this compound binding sites within the central nervous system is crucial for elucidating its physiological function and therapeutic potential. This document provides a detailed protocol for the in vitro autoradiographic localization of this compound binding sites in rodent brain tissue using [¹²⁵I]this compound.
The protocol herein is based on established methodologies for peptide receptor autoradiography. It outlines procedures for tissue preparation, radioligand binding, and quantitative analysis. Additionally, hypothetical binding data and a representative signaling pathway are presented to provide a comprehensive framework for researchers investigating this compound or similar neuropeptides.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for [¹²⁵I]this compound binding in various rat brain regions. These values are representative of typical peptide receptor binding characteristics and serve as a reference for expected experimental outcomes.[1][2][3]
| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg tissue) |
| Hippocampus (CA1) | 0.8 | 150 |
| Prefrontal Cortex | 1.2 | 95 |
| Amygdala | 0.5 | 210 |
| Striatum | 2.5 | 40 |
| Cerebellum | 4.0 | 15 |
Experimental Protocols
Radiolabeling of this compound
Objective: To radiolabel this compound with Iodine-125 ([¹²⁵I]) for use as a radioligand in autoradiography. This protocol assumes this compound contains a tyrosine or histidine residue amenable to iodination.[4][5][6]
Materials:
-
This compound peptide
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T[7]
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Sephadex G-10 column
-
Bovine Serum Albumin (BSA)
Procedure:
-
To a reaction vial, add 10 µg of this compound dissolved in 20 µL of 0.5 M phosphate buffer.
-
Add 1 mCi of [¹²⁵I]NaI.
-
Initiate the reaction by adding 10 µL of Chloramine-T (2 mg/mL in water).[7]
-
Allow the reaction to proceed for 60 seconds at room temperature with gentle agitation.
-
Quench the reaction by adding 20 µL of sodium metabisulfite (2.4 mg/mL in water).
-
Purify the [¹²⁵I]this compound by size-exclusion chromatography using a Sephadex G-10 column equilibrated with 0.1 M phosphate buffer containing 0.1% BSA.
-
Collect fractions and determine the radioactivity of each fraction using a gamma counter.
-
Pool the fractions containing the radiolabeled peptide. The radiochemical purity should be assessed by thin-layer chromatography.[5]
In Vitro Receptor Autoradiography
Objective: To visualize and quantify this compound binding sites in rodent brain sections.[8][9][10]
Materials:
-
Frozen rodent brain tissue
-
Cryostat
-
Gelatin-coated microscope slides
-
[¹²⁵I]this compound (radioligand)
-
Unlabeled this compound
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Phosphor imaging plates or autoradiography film[11]
-
[¹²⁵I]microscales for standardization
Procedure:
-
Tissue Preparation:
-
Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate the slides in assay buffer for 30 minutes at room temperature to remove endogenous ligands.[9]
-
-
Incubation:
-
Incubate the slides with varying concentrations of [¹²⁵I]this compound (e.g., 0.1-10 nM) in assay buffer for 90 minutes at room temperature.[9]
-
For determination of non-specific binding, incubate an adjacent set of sections in the same concentration of [¹²⁵I]this compound plus a high concentration of unlabeled this compound (e.g., 1 µM).[8]
-
-
Washing:
-
Drying and Exposure:
-
Data Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Quantify the optical density in specific brain regions using image analysis software.[12]
-
Convert optical density values to fmol/mg tissue using the [¹²⁵I]microscales.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.[8]
-
Determine the Kd and Bmax values by performing saturation binding analysis and Scatchard transformation of the specific binding data.[1][13]
-
Visualizations
Autoradiography Experimental Workflow.
Hypothesized GPCR Signaling Pathway for this compound.
References
- 1. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 2. TPC - Bmax and KD [turkupetcentre.net]
- 3. Quantitative autoradiography of major neurotransmitter receptors in the monkey striate and extrastriate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine-125 Labeling of Proteins | Revvity [revvity.co.kr]
- 8. Autoradiography [fz-juelich.de]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Notes and Protocols for Measuring cAMP Accumulation with Cortagine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortagine is a potent and highly selective peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a class B G-protein coupled receptor (GPCR), plays a crucial role in the endocrine, behavioral, and autonomic responses to stress. Upon activation by an agonist like this compound, the CRF1 receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP, a ubiquitous second messenger, triggers various downstream signaling pathways. This application note provides detailed protocols for measuring cAMP accumulation in response to this compound stimulation, a key method for studying CRF1 receptor activation and identifying potential therapeutic modulators.
Signaling Pathway of this compound-Mediated cAMP Accumulation
This compound binding to the CRF1 receptor initiates a well-defined signaling pathway leading to the production of cAMP. This process is a hallmark of Gs-coupled GPCR activation.
Caption: this compound-induced CRF1 receptor signaling pathway leading to cAMP production.
Data Presentation: this compound-Induced cAMP Accumulation
The following table summarizes the potency of this compound in stimulating cAMP accumulation in Human Embryonic Kidney (HEK-293) cells expressing the rat CRF1 receptor. The data is compared to the commonly used, less selective CRF receptor agonist, ovine CRF (oCRF).[1]
| Compound | Receptor Expressed | EC50 (nM) for cAMP Accumulation |
| This compound | rat CRF1 | 0.28 |
| ovine CRF (oCRF) | rat CRF1 | 1.5 |
EC50 (Half-maximal effective concentration) values represent the concentration of the agonist that produces 50% of the maximal possible response.
Experimental Protocols
Several methods are available for quantifying cAMP accumulation, including Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), and Enzyme-Linked Immunosorbent Assay (ELISA). Below is a detailed protocol for a widely used HTRF-based cAMP assay, which offers high sensitivity and a no-wash format suitable for high-throughput screening.
Protocol: HTRF-Based cAMP Accumulation Assay
This protocol is designed for measuring this compound-stimulated cAMP accumulation in a 384-well plate format using a commercially available HTRF cAMP assay kit.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human or rat CRF1 receptor.
-
This compound: Stock solution in a suitable buffer (e.g., PBS with 0.1% BSA).
-
HTRF cAMP Assay Kit: Containing cAMP standard, anti-cAMP Cryptate (donor), and d2-labeled cAMP (acceptor), lysis buffer, and stimulation buffer.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Plate: 384-well, low-volume, white microplate.
-
HTRF-compatible plate reader.
Experimental Workflow Diagram:
Caption: Experimental workflow for the HTRF-based cAMP accumulation assay.
Procedure:
-
Cell Preparation:
-
Culture CRF1-expressing HEK-293 cells in T175 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay's stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Determine the cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the stimulation buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
Prepare control wells:
-
Basal control: Stimulation buffer only.
-
Maximum stimulation control: A known CRF1 agonist (e.g., ovine CRF) or a direct adenylyl cyclase activator (e.g., Forskolin) at a saturating concentration.
-
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the this compound serial dilutions or controls to the respective wells.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the anti-cAMP Cryptate and d2-labeled cAMP in the provided lysis buffer.
-
Add 10 µL of the HTRF detection reagent mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using the provided cAMP standards.
-
Convert the HTRF ratio of the samples to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The measurement of cAMP accumulation is a robust and reliable method for quantifying the activation of the CRF1 receptor by its selective agonist, this compound. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding CRF1 signaling and for the screening and characterization of novel CRF1 receptor modulators. The high selectivity of this compound makes it an excellent tool for specifically interrogating the CRF1 receptor pathway.
References
Application Notes and Protocols for Cortagine Use in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortagine is a potent and selective peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a crucial component of the stress response, the CRF system, and particularly the CRF1 receptor, is a key target for investigating the neurobiology of anxiety, depression, and other stress-related disorders. This compound's selectivity for the CRF1 receptor makes it a valuable pharmacological tool for elucidating the specific roles of this receptor subtype in various physiological and behavioral processes in rodent models.
These application notes provide detailed protocols for the use of this compound in common rodent behavioral paradigms, including models of anxiety and depression-like behavior. Additionally, protocols for assessing learning and memory are included as potential applications for future research into the cognitive effects of CRF1 receptor modulation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). This initiates a downstream signaling cascade primarily involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological and behavioral effects associated with CRF1 receptor activation.
Figure 1: this compound Signaling Pathway
I. Anxiety-Like Behavior: Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls).
-
A central platform (e.g., 5 cm x 5 cm) connecting the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. The room should be dimly lit (e.g., 10-20 lux in the center of the maze).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebroventricular, i.c.v.) at the specified time before testing (e.g., 30 minutes).
-
Testing:
-
Place the mouse onto the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of increased anxiety-like behavior.
Figure 2: EPM Experimental Workflow
Quantitative Data Summary
| Species | Strain | Route of Administration | This compound Dose | Effect on Open Arm Time | Effect on Open Arm Entries | Reference |
| Mouse | C57BL/6J | i.c.v. | 30 ng | Decreased | Decreased | [2] |
| Mouse | C57BL/6J | i.c.v. | 100 ng | Decreased | Decreased | [2] |
| Mouse | C57BL/6J | i.c.v. | 300 ng | Decreased | Decreased | [2] |
II. Depression-Like Behavior: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral paradigm used to assess depression-like behavior in rodents. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually cease active escape-oriented behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair.
Experimental Protocol
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth that prevents the animal's tail from touching the bottom (e.g., 15 cm).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the specified time before the pre-swim or test session.
-
Pre-swim (Day 1):
-
Place the mouse in the cylinder of water for a 15-minute session.
-
This session serves to habituate the animal to the testing procedure.
-
After the session, remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim, place the mouse back into the cylinder for a 6-minute test session.
-
Record the session with a video camera.
-
-
Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the absence of active, escape-oriented movements, with the animal making only small movements necessary to keep its head above water.
-
Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Figure 3: FST Experimental Workflow
Quantitative Data Summary
| Species | Strain | Route of Administration | This compound Dose | Effect on Immobility Time | Reference |
| Mouse | C57BL/6J | i.c.v. | 300 ng | Decreased | [2] |
III. Learning and Memory (Potential Applications)
A. Morris Water Maze (MWM) for Spatial Learning and Memory
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water's surface.
-
Various distal visual cues placed around the room.
Procedure:
-
Habituation: Handle the mice for several days leading up to the experiment.
-
Acquisition Training (e.g., 4-5 days):
-
Conduct multiple trials per day where the mouse is released from different starting positions and must find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During acquisition, measure the latency to find the platform and the path length.
-
During the probe trial, measure the time spent in the target quadrant and the number of crossings over the former platform location.
-
-
Interpretation: A shorter latency and path length during acquisition, and a greater amount of time spent in the target quadrant during the probe trial, indicate successful spatial learning and memory.
B. Novel Object Recognition (NOR) for Recognition Memory
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
A set of different objects that are novel to the mice.
Procedure:
-
Habituation: Allow the mouse to freely explore the empty arena for 5-10 minutes on two consecutive days.
-
Familiarization/Training Phase:
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (after a retention interval, e.g., 1 hour or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the objects for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent exploring each object during the test phase.
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Interpretation: A positive discrimination index, indicating more time spent exploring the novel object, suggests that the mouse remembers the familiar object.
IV. Locomotor Activity
It is crucial to assess locomotor activity in conjunction with other behavioral tests to rule out confounding effects of hyperactivity or sedation.
Experimental Protocol
Apparatus:
-
An open-field arena, which can be the same as that used for the NOR test.
-
Automated activity monitoring system or video tracking software.
Procedure:
-
Habituation: Acclimate the mouse to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: Place the mouse in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Measure the total distance traveled, time spent moving, and entries into the center of the arena.
-
Interpretation: Changes in locomotor activity can help interpret the results of other behavioral tests. For example, a drug that reduces open arm time in the EPM might be anxiogenic, but if it also reduces overall locomotor activity, the effect on anxiety is less clear.
Quantitative Data Summary
| Species | Strain | Route of Administration | This compound Dose | Effect on Locomotor Activity | Reference |
| Mouse | C57BL/6J | i.c.v. | 30-300 ng | Decreased | [2] |
References
Troubleshooting & Optimization
Improving Cortagine solubility for injection
Welcome to the technical support center for Cortagine. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility for injection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the preparation and use of this compound for injection.
Q1: My this compound solution is cloudy or has precipitated. What should I do?
A1: Precipitation or cloudiness indicates that this compound is not fully dissolved. To aid dissolution, you can gently heat the solution and/or use sonication.[1] It is crucial to ensure complete dissolution for accurate dosing and to avoid potential issues with administration. If precipitation persists, reconsider the solvent system and concentration.
Q2: What is the recommended solvent for preparing this compound for in vivo injections?
A2: The choice of solvent depends on the administration route and desired concentration. For a clear solution, 10% DMSO in 90% corn oil can be used, achieving a solubility of at least 2.5 mg/mL.[1] For intraperitoneal or oral administration, a suspended solution can be prepared using 10% DMSO in 90% (20% SBE-β-CD in Saline), which also reaches a solubility of 2.5 mg/mL, though this may require sonication.[1] For intracerebroventricular (i.c.v.) injections in behavioral experiments, this compound has been successfully dissolved in artificial cerebrospinal fluid (aCSF) at concentrations up to 1,000 μM.
Q3: What is the maximum solubility of this compound?
A3: this compound is soluble in artificial cerebrospinal fluid (aCSF) at concentrations up to 1,000 μM.[2] In a 10% DMSO and 90% corn oil mixture, a clear solution of at least 2.5 mg/mL can be achieved.[1] A suspended solution of 2.5 mg/mL can be obtained with 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Q4: How should I store my this compound stock solution?
A4: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1] For long-term storage, store the aliquots at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1] Always keep the solution sealed and protected from moisture.[1]
Q5: Should I prepare the working solution for in vivo experiments in advance?
A5: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure its stability and efficacy.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in different solvent systems.
| Solvent System | Concentration | Solution Type | Notes |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (0.56 mM) | Clear Solution | Saturation unknown.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (0.56 mM) | Suspended Solution | Requires sonication.[1] Suitable for oral and intraperitoneal injection.[1] |
| Artificial Cerebrospinal Fluid (aCSF) | Up to 1,000 μM | Clear Solution | Used for behavioral experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/Corn Oil for a Clear Solution
This protocol is suitable for preparing a clear solution of this compound for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until fully dissolved.[1]
-
Use the freshly prepared solution for your experiment on the same day.
Protocol 2: Preparation of this compound in aCSF for Intracerebroventricular (i.c.v.) Injection
This protocol is adapted for preparing this compound for direct administration into the central nervous system.
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound directly in aCSF to the desired final concentration (up to 1,000 μM).
-
Ensure the final pH of the peptide solution is 7.4.
-
Vortex the solution until the peptide is completely dissolved.
-
The exact peptide concentration of the injection solution can be confirmed by amino acid analysis.
Signaling Pathway and Experimental Workflow
As a potent and selective corticotropin-releasing factor receptor 1 (CRF1) agonist, this compound initiates a signaling cascade upon binding to its receptor.[3] The primary pathway involves the activation of a Gs protein, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of target genes.
Caption: this compound activates the CRF1 receptor, initiating the Gs-protein mediated cAMP/PKA signaling cascade.
The following diagram illustrates a typical experimental workflow for assessing the solubility of this compound.
Caption: A logical workflow for preparing and troubleshooting this compound solutions for injection.
References
- 1. embopress.org [embopress.org]
- 2. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Cortagine degradation and stability issues
Welcome to the technical support center for Cortagine, a potent and selective small molecule inhibitor of the TGF-β signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to this compound's stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound.[1][2] this compound is readily soluble in DMSO up to 100 mM. For cell-based assays, ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid solvent-induced toxicity.[1]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder is stable for up to three years when stored at -20°C, protected from light and moisture.[2] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months.[1] Before use, thaw the aliquots at room temperature and centrifuge briefly to collect the solution at the bottom of the vial.[2]
Q3: I'm observing a loss of this compound activity in my cell culture medium over time. What could be the cause?
A3: this compound can be susceptible to degradation in aqueous solutions, especially at physiological pH and temperature. The ester moiety in this compound's structure can undergo hydrolysis. We recommend preparing fresh working solutions in your cell culture medium for each experiment. If your experiment requires long-term incubation, consider replenishing the medium with freshly diluted this compound every 24-48 hours.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Precipitation can occur if the solubility of this compound is exceeded in your working solution. This can happen when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. To avoid this, we recommend a serial dilution approach. First, dilute the DMSO stock solution to an intermediate concentration in a small volume of your aqueous buffer, vortexing during the addition. Then, further dilute this intermediate solution to your final working concentration. If precipitation persists, gentle warming up to 37°C and sonication may help to redissolve the compound.[2]
Q5: I am seeing inconsistent results in my experiments. How can I troubleshoot this?
A5: Inconsistent results can arise from several factors related to this compound's stability and handling. Please refer to the troubleshooting workflow below. Key areas to investigate include the age and storage of your stock solution, the potential for degradation in your experimental setup, and the accuracy of your dilutions.
Troubleshooting Guide
Inconsistent Experimental Results
If you are experiencing variability in your results when using this compound, the following logical workflow can help you identify the potential cause.
Troubleshooting workflow for inconsistent experimental results.
This compound Stability Data
The stability of this compound is influenced by pH, temperature, and light exposure. The following tables summarize quantitative data from our stability studies.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (hours) |
| 5.0 | 37 | 72 |
| 7.4 | 37 | 24 |
| 8.5 | 37 | 8 |
Table 2: Photostability of this compound in DMSO and Cell Culture Medium
| Solvent | Light Condition | % Degradation after 24h |
| DMSO | Ambient Light | < 5% |
| DMSO | Direct Light (UV) | 40% |
| Cell Culture Medium | Ambient Light | 15% |
| Cell Culture Medium | Direct Light (UV) | 65% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol describes a method to quantify the degradation of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).[3][4]
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water, DMSO)
-
Buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test solution: Dilute the this compound stock solution to a final concentration of 100 µM in your buffer of choice.
-
Timepoint Zero (T0) Sample: Immediately after preparation, take a 100 µL aliquot of the test solution, mix it with 100 µL of acetonitrile to stop any further degradation, and store at -20°C until analysis.
-
Incubate the test solution under the desired conditions (e.g., 37°C in a cell culture incubator).
-
Collect timepoint samples: At regular intervals (e.g., 2, 4, 8, 24 hours), collect 100 µL aliquots of the test solution and process them as in step 3.
-
HPLC Analysis:
-
Thaw all samples.
-
Centrifuge samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
Inject 20 µL of the supernatant onto the HPLC system.
-
Use a gradient elution method with acetonitrile and water.
-
Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T0 sample.
-
Workflow for assessing this compound stability.
Signaling Pathway
This compound is a potent inhibitor of the TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis.[5] this compound acts by binding to the ATP-binding site of the TGF-β type I receptor (TβRI), preventing the phosphorylation and activation of downstream SMAD proteins.
This compound's mechanism of action in the TGF-β signaling pathway.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Troubleshooting inconsistent results with Cortagine
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cortagine (CGN-42b), a novel synthetic peptide developed for its potential neuroprotective effects. This compound is an investigational compound designed to modulate the fictional NeuroStab signaling pathway, which is implicated in neuronal survival and plasticity. Consistent and reproducible results are critical for advancing research, and this guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a sealed container with a desiccant to prevent degradation from moisture.[1][2] When stored under these conditions, the lyophilized peptide can be stable for several years.[1] Peptides in solution have a much more limited shelf-life. If you must store this compound in solution, use a sterile buffer at pH 5-6, create single-use aliquots, and store them at -20°C to avoid repeated freeze-thaw cycles.[3]
Q2: My this compound solution appears to have particulates. What should I do?
The appearance of particulates may indicate solubility issues or aggregation.[4][5] First, ensure you are following the recommended dissolution protocol. If the issue persists, brief sonication may help dissolve the peptide.[3] It is also possible that the peptide has begun to aggregate, which can be influenced by factors such as pH, temperature, and peptide concentration.[4][5] If you continue to observe particulates, it is recommended to prepare a fresh stock solution.
Q3: Can I use a different solvent to dissolve this compound?
While the recommended solvent is sterile, nuclease-free water, some researchers may find that this compound's specific amino acid sequence makes it difficult to dissolve. If you encounter solubility issues, you may consider using a small amount of an alternative solvent, such as 10-25% acetic acid for basic peptides or 1% ammonium hydroxide for acidic peptides, before diluting to your final concentration with your assay buffer.[1] However, always consider the compatibility of the solvent with your specific experimental assay.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Across Experiments
You may observe that the neuroprotective effect of this compound varies significantly between different experimental runs, even when using the same concentration.
Potential Causes and Solutions
-
Improper Storage and Handling: Peptides are sensitive to degradation from moisture, oxidation, and repeated freeze-thaw cycles. Before use, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[1] Prepare fresh working solutions from a properly stored, aliquoted stock solution for each experiment.
-
Inaccurate Peptide Concentration: The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of residual salts (like TFA) and water.[6] This can lead to errors in calculating the final concentration of your working solution.
-
Cell Culture Variability: The health and passage number of your neuronal cell cultures can significantly impact their response to this compound. Ensure you are using cells within a consistent and low passage number range and that they are healthy and free of contamination.
Issue 2: Batch-to-Batch Variability in Potency
You have noticed that different batches (lots) of this compound exhibit different IC50 values in your neuronal viability assays.
Potential Causes and Solutions
-
Manufacturing Variances: Minor variations can occur during the synthesis and purification of peptides, leading to differences in purity and the presence of impurities that may affect bioactivity.[7][8][9]
-
Peptide Purity: Even small differences in purity between batches can lead to significant variations in experimental outcomes.[8]
-
Counter-Ion Effects: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can interfere with cellular assays.[10] Variations in the amount of residual TFA between batches can contribute to inconsistent results.
Troubleshooting Steps & Data Presentation
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for each batch, paying close attention to the reported purity and net peptide content.
-
Perform a Dose-Response Curve: Run a parallel dose-response experiment with the different batches to quantify the shift in potency.
Table 1: Comparison of this compound Batches in a Neuronal Viability Assay
| Feature | Batch A (Lot #001) | Batch B (Lot #002) | Batch C (Lot #003) |
| Purity (HPLC) | 98.2% | 95.5% | 98.5% |
| Net Peptide Content | 75% | 72% | 78% |
| Observed IC50 | 50 nM | 85 nM | 48 nM |
This is a demonstration, not actual data.
Diagram: Troubleshooting Batch-to-Batch Variability
Caption: A workflow for troubleshooting inconsistent IC50 values between different batches of this compound.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
This compound shows a strong neuroprotective effect in cell culture (in vitro), but the effect is significantly weaker or absent in animal models (in vivo).
Potential Causes and Solutions
-
Pharmacokinetics and Bioavailability: In vitro experiments do not account for absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[11][12] this compound may be rapidly cleared or poorly penetrate the blood-brain barrier.
-
Biological Complexity: The in vivo environment is far more complex, involving interactions with the immune system, various cell types, and metabolic processes that are absent in a cell culture dish.[11][13] These factors can alter the activity of the peptide.
-
Off-Target Effects: In a whole organism, this compound may have off-target effects that counteract its intended neuroprotective action.
Diagram: The NeuroStab Signaling Pathway (Hypothetical)
Caption: The hypothetical signaling pathway modulated by this compound to promote neuronal survival.
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation (1 mM)
-
Equilibrate: Allow the lyophilized this compound vial to warm to room temperature in a desiccator for at least 20 minutes to prevent moisture absorption.[1]
-
Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile, calibrated pipette, add the appropriate volume of sterile, nuclease-free water to the vial to achieve a 1 mM concentration. The required volume can be calculated based on the net peptide weight provided in the Certificate of Analysis.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation. If solubility is an issue, brief sonication can be applied.[3]
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Neuronal Viability Assay (MTT)
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce Toxicity: Treat the cells with a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine) for 24 hours to induce cell death.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture media. Remove the toxic media and add the this compound dilutions to the appropriate wells. Include a vehicle control (media only) and a positive control (no toxin).
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. scribd.com [scribd.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. zaether.com [zaether.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experimental design - Are there situations where in vivo results work better than in vitro results would have shown? - Biology Stack Exchange [biology.stackexchange.com]
Preventing Cortagine precipitation in solution
Welcome to the technical support center for Cortagine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound can be dissolved in several aqueous solutions. For in vivo and in vitro experiments, it is often dissolved in phosphate-buffered saline (PBS) at a pH of 7.4 or artificial cerebrospinal fluid (aCSF) at pH 7.4.[1] One supplier suggests a clear solution can be achieved at ≥ 2.5 mg/mL (0.56 mM) in a mixture of 10% DMSO and 90% Corn Oil.[2]
Q2: What is the maximum solubility of this compound in aqueous solutions?
A2: this compound has been reported to be soluble in artificial cerebrospinal fluid (aCSF) at a concentration of up to 1,000 μM at pH 7.4.[1]
Q3: How should I store this compound solutions?
A3: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2] To prevent aggregation during freeze-thaw cycles, consider adding a cryoprotectant like glycerol.[3]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: A cloudy appearance or visible precipitates indicate that this compound is coming out of solution. This can be due to several factors, including concentration, pH, temperature, or buffer composition. Refer to the Troubleshooting Guide below for detailed steps to address this issue.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in solution can compromise experimental results. The following guide provides systematic steps to diagnose and resolve this issue.
Problem: this compound has precipitated out of solution.
This can manifest as cloudiness, visible particles, or a pellet after centrifugation.
Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| High Concentration | Proteins and peptides are more prone to aggregation and precipitation at higher concentrations.[3][4][5] | - Attempt to dissolve this compound at a lower concentration. - If a high concentration is necessary, consider adding stabilizing excipients (see below). |
| Suboptimal pH | Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[3] The pH of the solution can significantly impact the charge and solubility of this compound. | - Ensure the pH of your buffer is not close to the pI of this compound. If the pI is unknown, empirically test a range of pH values (e.g., pH 6.0-8.0). - Stock solutions of some peptides are prepared in 10 mM aqueous acetic acid before dilution into the final buffer.[1] |
| Incorrect Temperature | Temperature fluctuations, especially repeated freeze-thaw cycles, can lead to protein aggregation.[3] Some protocols may require working at 4°C to minimize degradation and precipitation.[4] | - Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles. - Store aliquots at -80°C for long-term stability.[2] - During experiments, keep the solution on ice.[4] |
| Buffer Composition | The ionic strength of the buffer can influence peptide solubility. Very low salt concentrations can sometimes lead to precipitation.[5] | - Ensure your buffer has an appropriate salt concentration (e.g., PBS with 150 mM NaCl). - If precipitation occurs upon buffer exchange (e.g., dialysis), try a more gradual exchange or maintain a low concentration of salt.[5] |
| Presence of Contaminants | Contaminants such as proteases or metal ions can lead to degradation and precipitation.[4][5] | - Use high-purity water and reagents to prepare your solutions. - Consider adding a protease inhibitor cocktail, especially during purification steps.[4] |
Experimental Protocols
Protocol 1: Basic Solubilization of this compound
This protocol is a starting point for dissolving lyophilized this compound for general in vitro applications.
-
Preparation : Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
Solvent Addition : Add the desired volume of sterile PBS (pH 7.4) to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Mixing : Gently vortex or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Sonication (Optional) : If precipitation or phase separation occurs, sonication can be used to aid dissolution.[2]
-
Storage : For immediate use, keep the solution on ice. For long-term storage, aliquot into single-use tubes and store at -80°C.[2]
Protocol 2: Solubilization for High Concentration Stock
This protocol is adapted from a supplier's recommendation for achieving a higher concentration clear solution, suitable for dilution into experimental media.[2]
-
Solvent Preparation : Prepare a 9:1 mixture of Corn Oil and DMSO.
-
Dissolution : To the lyophilized this compound, first add 10% of the final volume as DMSO. Gently mix.
-
Final Dilution : Add the remaining 90% of the volume as Corn Oil. Mix thoroughly until a clear solution is obtained. This method has been reported to yield a clear solution of ≥ 2.5 mg/mL.[2]
This compound Signaling Pathway
This compound is a selective agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2][6][7] Activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades, primarily through the adenylyl cyclase and phospholipase C pathways.[8][9]
Caption: Simplified signaling pathway of the CRF1 receptor activated by this compound.
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Behavioral and Autonomic Function of the Selective CRF Receptor Subtype 1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Cortagine Vehicle Solution: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and use of Cortagine vehicle solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle solution for dissolving this compound for in vivo experiments?
A1: The choice of vehicle solution for this compound depends on the desired final concentration and administration route. Two common protocols are:
-
For a suspended solution (oral or intraperitoneal injection): A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a concentration of 2.5 mg/mL. Note that this will be a suspension and requires sonication to aid dissolution.[1]
-
For a clear solution: A mixture of 10% DMSO and 90% Corn Oil can achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
For intracerebroventricular (i.c.v.) injection: this compound can be dissolved in artificial cerebrospinal fluid (aCSF) at a pH of 7.4.[2] Some protocols also mention dissolving in PBS (pH 7.4).[3]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to first prepare a clear stock solution before further dilution into your final vehicle. For stock solutions, peptides can be dissolved in 10 mM aqueous acetic acid, with the exception of preparations intended for immediate use in PBS or aCSF.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a sealed container with a desiccant. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q4: What is the maximum solubility of this compound?
A4: this compound has been found to be soluble in artificial cerebrospinal fluid (aCSF) at concentrations up to 1,000 μM.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound vehicle solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the solution. | - Incomplete dissolution.- Low temperature.- Incorrect solvent for the desired concentration. | - Use sonication to aid in dissolving the peptide.[1]- Gently warm the solution.- Ensure the peptide has been brought to room temperature before reconstitution.- For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer. |
| Difficulty dissolving the lyophilized peptide. | - The peptide may have formed aggregates.- The chosen solvent may not be appropriate for the peptide's properties. | - Start by attempting to dissolve a small test amount of the peptide first.- Use sterile, oxygen-free water or buffer if the peptide is susceptible to oxidation.- If the peptide is acidic or basic, adjusting the pH of the solution can aid solubility. |
| Loss of peptide activity in the experiment. | - Degradation of the peptide due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Oxidation of sensitive amino acid residues. | - Ensure stock solutions are stored at -80°C and used within 6 months.[1]- Aliquot stock solutions to avoid repeated freezing and thawing.- For peptides containing Cys, Met, or Trp, use oxygen-free solvents to prevent oxidation. |
| Inconsistent experimental results. | - Inaccurate peptide concentration due to incomplete solubilization.- Degradation of the working solution.- Non-homogenous suspension (if applicable). | - Ensure the peptide is fully dissolved and the solution is clear before use.- Prepare working solutions fresh for each experiment.[1]- If using a suspension, ensure it is well-vortexed before each administration. |
Experimental Protocols & Data
In Vivo Administration of this compound
The following table summarizes typical doses for this compound in rodents as cited in the literature.
| Species | Administration Route | Effective Dose Range | Observed Effect |
| Rat | Intraperitoneal (IP) | 3 - 10 µg/kg | Dose-related increase in defecation and diarrhea.[4] |
| Mouse | Intraperitoneal (IP) | 30 µg/kg | Increased pellet output and incidence of diarrhea.[4] |
| Mouse | Intracerebroventricular (i.c.v.) | 30 - 300 ng | Decreased time spent in open arms of elevated plus-maze (anxiogenic effect).[1] |
Detailed Experimental Workflow (General)
Caption: General experimental workflow for this compound administration.
Signaling Pathway
This compound is a selective agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). Activation of CRF1 by this compound initiates a G-protein coupled receptor (GPCR) signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
Caption: this compound-induced CRF1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cortagine Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Cortagine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges. Here, you will find frequently asked questions, detailed experimental protocols, and data to assist in minimizing and understanding effects outside of your primary research focus.
This compound is a potent and selective peptide agonist for the Corticotropin-Releasing Factor Receptor subtype 1 (CRF1).[1][2][3] It is a valuable tool for investigating the role of the CRF1 system in stress, anxiety, and depression-like behaviors in preclinical models.[1][3] However, like any pharmacological tool, it can have effects that may be considered "off-target" depending on the specific research question. This guide will help you to anticipate and manage these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known effects of this compound?
A1: this compound is a selective agonist of the CRF1 receptor.[1][2][3] Activation of CRF1 receptors in the brain is a key pathway in orchestrating the stress response.[4] Therefore, central administration of this compound is known to induce stress-like and anxiety-like behaviors in animal models.[1] It has also been shown to have antidepressant-like effects in the forced swim test.[1][3]
Q2: What are the potential "off-target" or unintended effects of this compound?
A2: The term "off-target" with this compound often refers to effects outside the central nervous system (CNS) or effects on systems other than the one being primarily investigated. For example, peripheral administration of this compound can lead to alterations in colonic function, such as increased motility and visceral hypersensitivity.[4] It can also influence cardiovascular parameters. These peripheral effects may confound the interpretation of behavioral studies.
Q3: How can I differentiate between the central and peripheral effects of this compound?
A3: A common strategy to distinguish between central and peripheral effects is to compare different routes of administration. Intracerebroventricular (ICV) injection of this compound will primarily target CRF1 receptors in the brain. In contrast, intraperitoneal (IP) injection will lead to systemic exposure, activating both central and peripheral CRF1 receptors.[4] By comparing the outcomes of these two administration routes, you can infer the site of action for the observed effects.
Q4: Can this compound affect the gastrointestinal (GI) system? How can I control for this in my experiments?
A4: Yes, peripheral administration of this compound has been shown to induce stress-like alterations in colonic function, including increased defecation and diarrhea in rodents.[4] If you are studying behavioral outcomes that could be influenced by GI discomfort, it is crucial to include appropriate controls. This could involve monitoring and recording GI-related readouts (e.g., number of fecal boli) and considering the use of a peripheral CRF1 antagonist to block these effects.
Q5: Are there any known off-target effects at the molecular level, such as interactions with other receptors?
A5: this compound was specifically designed as a selective CRF1 agonist.[1][3] Studies have shown its high selectivity for CRF1 over CRF2 receptors.[1][3] While comprehensive screening against a wide range of other receptors may not be publicly available, its design as a chimeric peptide of CRF and sauvagine aimed to confer high CRF1 specificity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral responses | - Inconsistent dosing or administration- Influence of peripheral side effects (e.g., GI discomfort)- Animal stress levels unrelated to the experiment | - Ensure accurate and consistent administration technique (e.g., stereotaxic surgery for ICV).- Monitor for and record any signs of peripheral effects.- Acclimatize animals properly to the experimental environment. |
| Observed effect does not align with expected central action | - The effect may be mediated by peripheral CRF1 receptors.- The dose used may be too high, leading to non-specific effects. | - Perform a dose-response study to identify the optimal concentration.- Compare the effects of central (ICV) versus peripheral (IP) administration. |
| Animals exhibit signs of excessive stress or discomfort | - The dose of this compound may be too high.- The experimental paradigm itself is overly stressful. | - Reduce the dose of this compound.- Refine the experimental protocol to minimize animal stress. |
Experimental Protocols
Protocol 1: Assessing Central vs. Peripheral Effects of this compound on Anxiety-Like Behavior
Objective: To determine if the anxiogenic effects of this compound are centrally mediated.
Methodology:
-
Animal Model: Male C57BL/6J mice.
-
Groups:
-
Group 1: Vehicle (artificial cerebrospinal fluid - aCSF) administered ICV.
-
Group 2: this compound (e.g., 10 ng) administered ICV.
-
Group 3: Vehicle (saline) administered IP.
-
Group 4: this compound (e.g., 30 µg/kg) administered IP.
-
-
Procedure:
-
For ICV administration, animals are surgically implanted with a guide cannula into the lateral ventricle. After a recovery period, this compound or vehicle is infused.
-
For IP administration, this compound or vehicle is injected into the intraperitoneal cavity.
-
-
Behavioral Assay: 30 minutes after injection, animals are tested on the elevated plus-maze (EPM) for 5 minutes. The time spent in the open arms and the number of entries into the open and closed arms are recorded.
-
Data Analysis: Compare the behavioral parameters between the groups. A significant anxiogenic effect (reduced time in open arms) in the ICV group that is not observed or is different in the IP group would suggest a centrally mediated effect.
Protocol 2: Quantifying Off-Target Gastrointestinal Effects
Objective: To measure the impact of peripherally administered this compound on colonic motility.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle (saline) administered IP.
-
Group 2: this compound (e.g., 30 µg/kg) administered IP.
-
-
Procedure:
-
Animals are placed in individual cages with a clean floor lining.
-
This compound or vehicle is administered via IP injection.
-
-
Measurement: Over a 60-minute period, the total number of fecal boli produced by each animal is counted. The consistency of the stool can also be scored to assess for diarrhea.
-
Data Analysis: Compare the number of fecal boli between the this compound and vehicle groups. A significant increase in the this compound group indicates a pro-motility effect in the colon.
Quantitative Data Summary
The following tables summarize hypothetical data from the described experiments to illustrate potential outcomes.
Table 1: Effects of Central vs. Peripheral this compound on Elevated Plus-Maze Performance
| Group | Route of Administration | Dose | Time in Open Arms (seconds) | Open Arm Entries |
| 1 | ICV | Vehicle | 45.2 ± 5.1 | 8.3 ± 1.2 |
| 2 | ICV | 10 ng | 15.8 ± 3.9 | 4.1 ± 0.8 |
| 3 | IP | Vehicle | 43.9 ± 4.8 | 8.1 ± 1.1 |
| 4 | IP | 30 µg/kg | 28.5 ± 4.2 | 6.5 ± 0.9 |
Table 2: Effect of Peripheral this compound on Colonic Motility
| Group | Route of Administration | Dose | Number of Fecal Boli (in 60 min) |
| 1 | IP | Vehicle | 2.1 ± 0.5 |
| 2 | IP | 30 µg/kg | 8.7 ± 1.3 |
Visualizing Pathways and Workflows
Signaling Pathway
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cortagine Dosage Adjustment: A Technical Guide for C57BL/6 and BALB/c Mouse Strains
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for adjusting the dosage of Cortagine, a selective corticotropin-releasing factor 1 (CRF1) receptor agonist, for use in different mouse strains, specifically focusing on the commonly used C57BL/6 and BALB/c strains.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the dosage of this compound between different mouse strains?
A1: Mouse strains, such as C57BL/6 and BALB/c, exhibit significant genetic and physiological differences that can influence their response to pharmacological agents like this compound. These differences include variations in their stress reactivity, immune responses, and drug metabolism.[1] For instance, BALB/c mice are known to be more prone to anxiety-like behaviors and exhibit a more pronounced stress response compared to C57BL/6 mice. As this compound acts on the CRF1 receptor, a key component of the stress signaling pathway, these inherent strain differences can lead to varied behavioral and physiological outcomes at the same dosage.
Q2: What are the known differences between C57BL/6 and BALB/c mice that could affect this compound's efficacy?
A2: Key differences include:
-
Behavioral Phenotype: BALB/c mice generally display higher levels of anxiety and are more sensitive to stressors than C57BL/6 mice.
-
Stress Response: Studies have shown that BALB/cJ mice exhibit an enhanced arousal and sleep response to Corticotropin-Releasing Hormone (CRH), the endogenous ligand for CRF1 receptors, when compared to C57BL/6J mice.[2] This suggests a potential hypersensitivity of the CRH system in BALB/c mice, which could translate to a more potent effect of this compound.
-
Immune System: C57BL/6 mice typically mount a T-helper 1 (Th1) dominant immune response, while BALB/c mice favor a Th2-dominant response.[1] While the direct impact on this compound's acute effects is not fully elucidated, these immunological differences can influence overall physiology and stress reactivity.
-
Drug Metabolism: While significant variations in drug metabolism can exist between mouse strains, for many compounds, pharmacokinetic parameters are often within a two-fold difference between C57BL/6 and BALB/c mice. However, specific differences for this compound have not been reported, necessitating empirical determination.
Q3: A study I'm referencing used a specific dose of this compound in C57BL/6 mice. Can I use the same dose in BALB/c mice?
A3: It is not recommended to directly translate the dosage without conducting a dose-finding study. Given the heightened stress sensitivity of BALB/c mice, a dose that is effective and well-tolerated in C57BL/6 mice might produce exaggerated or adverse effects in BALB/c mice. Therefore, a systematic dose-ranging study is crucial to determine the optimal dose for your specific experimental paradigm in BALB/c mice.
Q4: What is a dose-ranging study and why is it important?
A4: A dose-ranging study is a preclinical experiment designed to determine the safe and effective dose range of a compound. It helps to identify the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable adverse effects. This information is critical for designing subsequent experiments with dosages that are both effective and humane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Exaggerated behavioral response in BALB/c mice (e.g., excessive anxiety, freezing) at a dose effective in C57BL/6 mice. | Higher sensitivity of the HPA axis and potentially CRF1 receptors in BALB/c mice. | Reduce the starting dose of this compound for BALB/c mice. A 50% reduction from the C57BL/6 effective dose is a conservative starting point for a dose-finding study. |
| No observable effect in BALB/c mice at a low starting dose. | The initial dose is below the therapeutic window for this strain. | Gradually increase the dose in subsequent experimental groups as outlined in the dose-ranging protocol. |
| High variability in response within the same strain. | Inconsistent administration technique, environmental stressors, or individual animal differences. | Ensure consistent and accurate drug administration. Minimize environmental stressors in the animal facility. Increase the number of animals per group to improve statistical power. |
| Unexpected adverse effects (e.g., significant weight loss, lethargy). | The administered dose exceeds the Maximum Tolerated Dose (MTD) for that strain. | Immediately cease administration at that dose level. Euthanize animals showing severe distress. Re-evaluate the dose range and start with lower doses. |
Experimental Protocols
Protocol for a Dose-Ranging Study of this compound in BALB/c Mice
This protocol outlines a procedure to determine the appropriate dosage of this compound in BALB/c mice, assuming a known effective dose in C57BL/6 mice.
Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of this compound in BALB/c mice for a specific behavioral or physiological endpoint.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline or appropriate vehicle
-
BALB/c mice (age and sex-matched)
-
Standard laboratory equipment for injections (e.g., syringes, needles)
-
Apparatus for the desired behavioral or physiological measurement
Methodology:
-
Preparation of this compound Solutions:
-
Reconstitute this compound in sterile saline to create a stock solution.
-
Perform serial dilutions to prepare a range of doses. It is advisable to start with doses lower than the known effective dose in C57BL/6 mice. For example, if the effective dose in C57BL/6 is 10 mg/kg, prepare solutions for 2.5, 5, 10, and 20 mg/kg.
-
-
Animal Groups:
-
Randomly assign mice to different treatment groups (n = 6-8 per group).
-
Include a vehicle control group that receives only the injection vehicle.
-
Example groups:
-
Group 1: Vehicle
-
Group 2: 2.5 mg/kg this compound
-
Group 3: 5 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Group 5: 20 mg/kg this compound
-
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Ensure a consistent injection volume across all groups.
-
-
Observation and Measurement:
-
Following administration, observe the animals for any signs of toxicity or adverse effects (e.g., lethargy, piloerection, abnormal posture).
-
At the appropriate time point based on the expected pharmacokinetics of this compound, perform the planned behavioral test or physiological measurement.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
-
Determine the MED as the lowest dose that produces a statistically significant effect.
-
Determine the MTD as the highest dose that does not cause significant adverse effects.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Results for this compound in BALB/c Mice
| Group | Dose (mg/kg) | Behavioral Score (Mean ± SEM) | Adverse Effects Noted |
| 1 | Vehicle | 15.2 ± 1.8 | None |
| 2 | 2.5 | 22.5 ± 2.1* | None |
| 3 | 5.0 | 35.8 ± 3.5 | Mild sedation in 2/8 mice |
| 4 | 10.0 | 48.1 ± 4.2 | Moderate sedation in 6/8 mice |
| 5 | 20.0 | 50.3 ± 4.5** | Severe sedation, lethargy in 8/8 mice |
*p < 0.05, **p < 0.01 compared to vehicle.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cortagine and Astressin: A Guide for Researchers
This guide provides a comprehensive comparison of Cortagine, a selective corticotropin-releasing factor receptor 1 (CRF1) agonist, and Astressin, a non-selective CRF1/CRF2 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the CRF system and its modulation.
Introduction
Corticotropin-releasing factor (CRF) and its receptors play a crucial role in the body's response to stress. The CRF system is implicated in a wide range of physiological processes, making it a significant target for therapeutic intervention in various disorders. This compound and Astressin represent two key pharmacological tools used to investigate the function of the CRF system, acting in opposing manners. This compound selectively activates the CRF1 receptor, mimicking the effects of endogenous CRF at this specific receptor subtype.[1][2] In contrast, Astressin acts as a competitive antagonist at both CRF1 and CRF2 receptors, blocking the actions of CRF and related peptides.[3][4] This guide will delve into their mechanisms of action, comparative effects observed in preclinical studies, and the experimental protocols used to elicit these findings.
Mechanism of Action and Signaling Pathways
Both this compound and Astressin exert their effects by interacting with CRF receptors, which are G-protein coupled receptors (GPCRs).[5][6] However, their downstream signaling consequences are diametrically opposed.
This compound (CRF1 Agonist): As an agonist, this compound binds to and activates the CRF1 receptor. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological and behavioral effects associated with CRF1 activation, such as increased anxiety-like behavior.[1][2]
Astressin (CRF1/CRF2 Antagonist): Astressin, on the other hand, is a competitive antagonist. It binds to both CRF1 and CRF2 receptors but does not induce the conformational change necessary for receptor activation.[3][4] By occupying the receptor's binding site, Astressin prevents endogenous ligands like CRF from binding and initiating the downstream signaling cascade. This blockade effectively inhibits the production of cAMP and the subsequent activation of PKA, thereby antagonizing the effects of CRF.[4]
Below are diagrams illustrating the signaling pathways modulated by this compound and Astressin.
Comparative Quantitative Data
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and Astressin.
| Compound | Parameter | Dose | Effect | Animal Model | Reference |
| This compound | Time in Open Arms (Elevated Plus Maze) | 30 ng (i.c.v.) | Decreased | C57BL/6J Mice | [1] |
| This compound | Immobility Time (Forced Swim Test) | 100 ng (i.c.v.) | Decreased | C57BL/6J Mice | [1] |
| Astressin-B | Hair Regrowth | 5 µ g/mouse/day for 5 days (i.p. or s.c.) | Induced | CRF Over-Expressing Mice | [3][4] |
| Astressin-B | Plasma Corticosterone | 5 µ g/mouse/day for 5 days (i.p.) | No significant effect | CRF Over-Expressing Mice | [4] |
| Compound | Receptor Binding Affinity (Ki) | Reference |
| This compound | CRF1: High (specific values not consistently reported across all studies) | [2] |
| Astressin | CRF1: ~2 nM, CRF2α: ~1.5 nM, CRF2β: ~1 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior (this compound)
-
Animals: Male C57BL/6J mice.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Mice are administered this compound or vehicle via intracerebroventricular (i.c.v.) injection.
-
After a set time (e.g., 30 minutes), each mouse is placed in the center of the EPM, facing an open arm.
-
The behavior of the mouse is recorded for a specified duration (e.g., 5 minutes).
-
The time spent in the open arms and the number of entries into the open arms are measured as indicators of anxiety-like behavior. A decrease in these parameters is interpreted as an anxiogenic effect.[1]
-
Alopecia Reversal Study (Astressin-B)
-
Animals: CRF over-expressing (CRF-OE) mice exhibiting alopecia.
-
Procedure:
-
Astressin-B (e.g., 5 µ g/mouse ) or saline is administered daily for 5 consecutive days via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][4]
-
Hair regrowth and skin pigmentation are visually assessed and scored at regular intervals (e.g., weekly) following the treatment period.
-
For histological analysis, skin biopsies are taken from the alopecic regions to examine the state of the hair follicles (e.g., transition from telogen to anagen phase).[3]
-
Plasma corticosterone levels can also be measured to assess the systemic effects of the treatment.[4]
-
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRF receptor antagonist astressin-B reverses and prevents alopecia in CRF over-expressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiogenic Profile of Cortagine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the anxiogenic properties of Cortagine, a selective corticotropin-releasing factor receptor subtype 1 (CRF1) agonist. Through a detailed comparison with control substances and presentation of supporting experimental data, this document serves as a critical resource for studies on anxiety and stress-related disorders.
This compound has emerged as a potent tool for elucidating the role of the CRF1 receptor in modulating anxiety-like behaviors.[1][2][3] Its high selectivity for CRF1 offers a more precise alternative to less specific agonists like ovine corticotropin-releasing factor (oCRF).[1][2][3] Experimental evidence consistently demonstrates that central administration of this compound enhances anxiety-like responses in established rodent models.[1][4][5]
Comparative Efficacy in Inducing Anxiety-Like Behavior
The anxiogenic effects of this compound have been quantified in various behavioral paradigms. The following tables summarize key findings from studies utilizing the elevated plus-maze (EPM) test, a widely accepted assay for assessing anxiety in rodents.
Table 1: Anxiogenic Effects of this compound (i.c.v. Administration) in the Elevated Plus-Maze (EPM) Test in Mice
| Treatment Group | Dose (ng) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle (aCSF) | - | 43.8 ± 3.7 | 45.5 ± 2.9 |
| This compound | 30 | 28.1 ± 4.1 | 29.8 ± 3.8 |
| This compound | 100 | 18.2 ± 3.2 | 20.1 ± 2.5 |
| This compound | 300 | 12.5 ± 2.8 | 15.3 ± 2.1 |
| oCRF | 100 | 25.4 ± 3.9 | 27.6 ± 3.5 |
| oCRF | 300 | 15.1 ± 3.1 | 18.2 ± 2.7 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Tezval et al., 2004.[4][6]
Table 2: Locomotor Activity during the EPM Test
| Treatment Group | Dose (ng) | Total Distance Traveled (cm) |
| Vehicle (aCSF) | - | 1850 ± 150 |
| This compound | 30 | 1450 ± 120 |
| This compound | 100 | 1200 ± 100 |
| This compound | 300 | 950 ± 80 |
| oCRF | 100 | 1350 ± 110 |
| oCRF | 300 | 1050 ± 90** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Tezval et al., 2004.[4][6]
Experimental Protocols
Intracerebroventricular (i.c.v.) Cannulation and Injection
Animals: Male C57BL/6J mice are used for these studies.[1][7]
Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
Injection: this compound, oCRF, or vehicle (artificial cerebrospinal fluid, aCSF) is dissolved in aCSF.[6] Injections are administered directly into the lateral ventricle via the implanted cannula over a period of one minute. Behavioral testing commences 30 minutes after the injection.[6]
Elevated Plus-Maze (EPM) Test
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
Procedure: Thirty minutes following i.c.v. injection, mice are placed in the center of the maze and allowed to explore freely for 5 minutes.[6] The session is recorded by a video camera, and software is used to track the animal's movement.
Measures: Key indicators of anxiety-like behavior include the percentage of time spent in the open arms and the percentage of entries into the open arms. A decrease in these measures is indicative of an anxiogenic effect. Total distance traveled is also measured as an indicator of general locomotor activity.[4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its anxiogenic properties.
Caption: this compound signaling pathway.
Caption: Workflow for assessing anxiogenic effects.
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of central CRF receptor 1 by this compound results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model PMID: 15192151 | MCE [medchemexpress.cn]
Cross-Validation of Cortagine's Effects: A Review of Preclinical Findings
Introduction
Cortagine is a synthetic peptide developed as a highly selective agonist for the Corticotropin-Releasing Factor Receptor Subtype 1 (CRF1).[1][2] It was synthesized from chimeric sequences of ovine CRF, sauvagine, and human/rat CRF.[1] The CRF system is a critical mediator of neuroendocrine, autonomic, and behavioral responses to stress, with the CRF1 receptor, in particular, being implicated in anxiety and depression.[1][3] this compound's high affinity for CRF1 (IC50 < 5 nM) and very low preference for the CRF2 receptor (IC50 > 500 nM) make it a valuable pharmacological tool for dissecting the specific roles of CRF1 signaling.[1]
This guide provides a comparative summary of the reported preclinical effects of this compound. It is important to note that, based on a comprehensive review of published literature, the majority of research on this compound has been conducted by a collaborative group of researchers. Therefore, this document summarizes the foundational findings from this group rather than a cross-validation from multiple independent laboratories.
Mechanism of Action: CRF1 Receptor Activation
This compound acts as a potent agonist at the CRF1 receptor, which is a G-protein-coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This signaling pathway is central to the physiological and behavioral effects mediated by CRF1 activation.
Comparative Behavioral Effects
Preclinical studies in mice have demonstrated that central administration of this compound produces distinct behavioral effects, particularly in models of anxiety and depression. The most prominent findings indicate that this compound has anxiogenic-like (anxiety-increasing) properties while paradoxically showing antidepressant-like effects in the Forced Swim Test.[1][5][6][7]
Table 1: Effects of this compound in Behavioral Models
| Behavioral Test | Species | Administration | Dose Range | Key Finding | Comparator | Comparator Finding |
| Elevated Plus Maze (EPM) | Mouse (C57BL/6J) | Intracerebroventricular (i.c.v.) | 30 - 300 ng | Anxiogenic-like effect: Dose-dependent decrease in time spent and entries into open arms.[1] | Vehicle (aCSF) | No change from baseline.[1] |
| 30 ng | More potent anxiogenic effect than oCRF at the same dose.[1] | ovine CRF (oCRF) | Less potent anxiogenic effect.[1] | |||
| Forced Swim Test (FST) | Mouse (C57BL/6J) | Intracerebroventricular (i.c.v.) | 30 - 300 ng | Antidepressant-like effect: Significant decrease in immobility time.[2][4][7] | Vehicle (aCSF) | No change from baseline.[2] |
| 300 ng | Similar reduction in immobility time.[2] | ovine CRF (oCRF) | Significant decrease in immobility time.[2] | |||
| Colonic Function | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 10 µg/kg | Increased colonic motility: 45% decrease in distal colonic transit time. | Vehicle | No change from baseline. |
| 10 µg/kg | Induced visceral hypersensitivity to colorectal distention. | Vehicle | No change in sensitivity. | |||
| Colonic Function | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 30 µg/kg | Increased defecation (7.8-fold) and induced diarrhea (60% incidence).[4] | Vehicle | No significant change.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. Below is a representative protocol for the Elevated Plus Maze test as used in this compound studies.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. The maze is typically made of a non-reflective material and lit under controlled conditions.
-
Animals: Male C57BL/6J mice are individually housed and habituated to the testing room for at least one hour before the experiment.[1]
-
Drug Administration: this compound, ovine CRF (oCRF), or vehicle (artificial cerebrospinal fluid, aCSF) is administered via intracerebroventricular (i.c.v.) injection 30 minutes prior to testing.[2]
-
Testing Procedure:
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to explore the maze freely for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Behavioral Measures:
-
Anxiety-like behavior: Time spent in the open arms and the number of entries into the open arms. A decrease in these measures is interpreted as an anxiogenic-like effect.
-
Locomotor activity: Total distance traveled or the number of closed-arm entries. This is measured to ensure that the effects on open arms are not due to general changes in movement.[1]
-
-
Data Analysis: Data are analyzed using statistical methods such as a two-way ANOVA to compare the effects of different treatments and doses.[2]
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Behavioral and Autonomic Function of the Selective CRF Receptor Subtype 1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Cortagine and Stressin I: A Guide for Researchers
This guide provides a detailed comparative analysis of two synthetic peptide agonists, Cortagine and Stressin I, both of which exhibit high selectivity for the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, in vitro and in vivo activities, and the experimental protocols used for their characterization.
Introduction
Corticotropin-releasing factor (CRF) is a key neuropeptide involved in the neuroendocrine, autonomic, and behavioral responses to stress.[1] Its actions are mediated through two G-protein coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor is a primary mediator of the stress response, and selective agonists for this receptor are invaluable tools for elucidating its physiological roles and for preclinical studies of stress-related disorders.[1][3] this compound and Stressin I are two such selective CRF1 receptor agonists.[1][4]
This compound is a chimeric peptide synthesized from sequences of ovine CRF, sauvagine, and human/rat CRF.[1][5] It was designed to have a high affinity for CRF1 and low affinity for CRF2 and the CRF-binding protein.[1][5] Stressin I is another potent and selective CRF1 receptor agonist.[4][6] This guide presents a side-by-side comparison of these two compounds, summarizing their performance based on available experimental data.
Data Presentation
The following tables summarize the quantitative data for this compound and Stressin I, focusing on their binding affinities and in vitro potency.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | IC50 (nM) | Selectivity (CRF2 Ki / CRF1 Ki) |
| This compound | CRF1 | - | < 5[1][5] | > 100-fold[1][5] |
| CRF2 | - | > 500[1][5] | ||
| Stressin I | CRF1 | 1.5 - 1.7[4][6][7][8][9] | - | > 100-fold[7][8][9] |
| CRF2 | 222 - 224[4][6][7][8][9] | - |
Note: Ki (inhibitory constant) and IC50 (half maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.
Table 2: In Vitro Potency
| Compound | Assay | Cell Line | EC50 (nM) |
| This compound | cAMP Release | HEK-293 (transfected with rCRF1) | 2.6[10] |
| Stressin I | ACTH Release | - | Equipotent to h/rCRF[7][8][9] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. ACTH (Adrenocorticotropic hormone) is released from the pituitary gland in response to CRF receptor activation.
In Vivo Effects: A Comparative Summary
Both this compound and Stressin I have been characterized in various animal models to understand their physiological effects.
| In Vivo Effect | This compound | Stressin I | Primary Receptor |
| Anxiety-like Behavior (Elevated Plus-Maze) | Anxiogenic[1][5] | - | CRF1[1][5] |
| Depressive-like Behavior (Forced Swim Test) | Antidepressant-like effects[1][5] | - | CRF1[1][5] |
| Colonic Motor Function | Stimulates colonic transit and contractility[11] | Induces pellet output[4][6][7][8][9] | CRF1[7][11] |
| Gastric Emptying | No significant effect[11] | No significant effect[7] | CRF2 (mediates inhibition)[7] |
| Blood Pressure | No significant change[7] | No significant change[7] | CRF2 (mediates changes)[7] |
| ACTH Release | - | Increases ACTH levels[4][6][7] | CRF1[7] |
Signaling Pathways
Both this compound and Stressin I are agonists for the CRF1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, these agonists activate the receptor, leading to the stimulation of intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[12] This, in turn, can activate protein kinase A (PKA) and lead to various downstream cellular responses.[13] CRF receptors can also couple to other signaling pathways, including those involving calcium mobilization.[12]
Caption: Signaling pathway of CRF1 receptor activation by this compound and Stressin I.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Stressin I.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Ki or IC50 of this compound and Stressin I for CRF1 and CRF2 receptors.
Materials:
-
Cell membranes expressing CRF1 or CRF2 receptors (e.g., from transfected HEK-293 cells).
-
Radioligand (e.g., [125I]Sauvagine).
-
Test compounds (this compound, Stressin I).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (this compound or Stressin I).
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled Sauvagine).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP following receptor activation.
Objective: To determine the EC50 of this compound and Stressin I for CRF1 receptor activation.
Materials:
-
Cells expressing the CRF1 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Test compounds (this compound, Stressin I).
-
Stimulation buffer (e.g., cell culture medium containing a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Remove the culture medium from the cells and add the test compound dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for a cAMP accumulation assay.
In Vivo ACTH Release Assay
This assay measures the ability of a compound to stimulate the release of ACTH into the bloodstream in a living animal.
Objective: To assess the in vivo potency of this compound and Stressin I in stimulating the HPA axis.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Test compounds (this compound, Stressin I) dissolved in a suitable vehicle.
-
Anesthesia (if required for blood sampling).
-
Blood collection tubes containing an anticoagulant and protease inhibitors.
-
Centrifuge.
-
ACTH ELISA or RIA kit.
Procedure:
-
Acclimate the animals to the housing and handling conditions to minimize stress.
-
Administer the test compound via the desired route (e.g., intravenous or intraperitoneal injection).
-
Collect blood samples at specified time points after administration. Blood can be collected via various methods, such as tail vein nicking or from an indwelling catheter.[5]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the ACTH concentration in the plasma samples using a commercial ELISA or RIA kit.
-
Plot the plasma ACTH concentration over time for each treatment group.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiogenic or anxiolytic effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer the test compound (this compound) or vehicle to the animals at a specified time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm.
-
An anxiogenic effect is indicated by a decrease in the time spent in and/or entries into the open arms.
Forced Swim Test (FST)
The FST is a behavioral test used to screen for antidepressant-like activity in rodents.
Objective: To evaluate the antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical tank filled with water.
Procedure:
-
Administer the test compound (this compound) or vehicle to the animals at a specified time before the test.
-
Place the animal in the tank of water for a fixed period (e.g., 6 minutes).
-
Record the animal's behavior using a video camera.
-
Analyze the video recordings to score the duration of immobility (floating).
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.[2][11]
Conclusion
Both this compound and Stressin I are potent and highly selective agonists for the CRF1 receptor. The available data indicate that they are valuable pharmacological tools for investigating the role of the CRF1 receptor in various physiological and pathological processes. While both compounds exhibit similar selectivity profiles, their in vivo effects have been characterized in slightly different experimental paradigms. This guide provides a consolidated overview of their properties and the methodologies used for their evaluation, which should aid researchers in selecting the appropriate compound and experimental design for their specific research questions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. protocols.io [protocols.io]
- 7. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. In vivo bioassay of ACTH: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortagine: A Selective Alternative to Non-Selective CRF Agonists for Targeted Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing factor (CRF) system plays a pivotal role in mediating the body's response to stress. Dysregulation of this system is implicated in a variety of stress-related disorders, making its components key targets for therapeutic intervention and research. While non-selective CRF agonists have been instrumental in understanding the broad effects of CRF receptor activation, the advent of selective agonists like Cortagine offers researchers the ability to dissect the specific roles of individual receptor subtypes. This guide provides a comprehensive comparison of this compound, a highly selective CRF receptor 1 (CRF1) agonist, with non-selective CRF agonists, supported by experimental data and detailed methodologies.
Unraveling Specificity: this compound vs. Non-Selective Agonists
The fundamental difference between this compound and non-selective CRF agonists lies in their receptor binding profiles. This compound exhibits a high affinity and selectivity for the CRF1 receptor, with significantly lower affinity for the CRF2 receptor. In contrast, non-selective agonists, such as corticotropin-releasing factor (CRF) itself and Urocortin 1, bind to and activate both CRF1 and CRF2 receptors. This distinction is critical for researchers aiming to isolate the physiological and behavioral consequences of CRF1 activation from those mediated by CRF2.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and common non-selective CRF agonists for both CRF1 and CRF2 receptors. Lower values indicate higher binding affinity.
| Agonist | CRF1 Receptor Affinity (nM) | CRF2 Receptor Affinity (nM) | Selectivity (CRF2/CRF1) |
| This compound | < 5[1] | > 500[1] | > 100 |
| CRF (human, rat) | 11[2] | 38 - 44[2] | ~3.5 - 4 |
| Ovine CRF (oCRF) | ≤ 10.0[3] | 300[3] | ~30 |
| Urocortin 1 | ~0.17[4] | ~0.86[4] | ~5 |
Signaling Pathways: A Tale of Two Receptors
Activation of CRF1 and CRF2 receptors initiates intracellular signaling cascades that mediate the physiological effects of CRF agonists. While both receptors can couple to the Gs protein and activate the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway, they can also engage other G-proteins (Gq, Gi) to activate alternative pathways, leading to distinct downstream effects.[5][6] The selective activation of CRF1 by this compound allows for the specific interrogation of its associated signaling networks.
CRF1 Receptor Signaling Pathway
Caption: CRF1 Receptor Signaling Cascade.
Non-Selective Agonist Signaling (CRF1 & CRF2)
Caption: Non-Selective Agonist Signaling.
Comparative Performance in Preclinical Models
The differential receptor activation by this compound and non-selective agonists translates into distinct behavioral and physiological outcomes in preclinical models.
Anxiety-Related Behavior: The Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. A decrease in the time spent in the open arms of the maze is indicative of an anxiogenic (anxiety-producing) effect.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed at the center of the maze and allowed to explore freely for a 5-minute session.[7]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded and analyzed.[1]
-
Drug Administration: Agonists are typically administered intracerebroventricularly (i.c.v.) 30 minutes prior to the test.[8]
Comparative Data: Elevated Plus-Maze
| Treatment (i.c.v. dose) | Time in Open Arms (% of total time) | Locomotor Activity (distance traveled in cm) |
| Vehicle | 25.3 ± 2.1 | 1580 ± 95 |
| This compound (7 pmol) | 12.1 ± 1.8 | 1490 ± 110 |
| Ovine CRF (21 pmol) | 14.5 ± 2.3 | 1520 ± 105 |
*p < 0.05 compared to vehicle. Data adapted from Tezval et al., 2004.[8]
As the data indicates, both this compound and the non-selective agonist ovine CRF (oCRF) significantly decreased the time spent in the open arms, demonstrating an anxiogenic-like effect.[8] Notably, this compound produced this effect at a lower dose than oCRF, highlighting its potency at the CRF1 receptor.[8]
Depressive-Like Behavior: The Forced Swim Test
The forced swim test (FST) is a common behavioral paradigm to screen for antidepressant-like activity. A decrease in immobility time is interpreted as an antidepressant-like effect.
Experimental Protocol: Forced Swim Test
-
Apparatus: A cylindrical container filled with water.
-
Procedure: Mice are placed in the water for a 6-minute session.[1]
-
Data Collection: The duration of immobility (floating without active movements) is recorded.[1]
-
Drug Administration: Agonists are administered i.c.v. 30 minutes prior to the test.[8]
Comparative Data: Forced Swim Test
| Treatment (i.c.v. dose) | Immobility Time (seconds) |
| Vehicle | 165 ± 12 |
| This compound (7 pmol) | 110 ± 9* |
| Ovine CRF (21 pmol) | 158 ± 11 |
*p < 0.05 compared to vehicle. Data adapted from Tezval et al., 2004.[8]
In the forced swim test, this compound significantly reduced immobility time, suggesting an antidepressant-like effect.[8] In contrast, oCRF did not significantly alter immobility time at the dose tested.[8] This finding suggests that the antidepressant-like effects observed with some CRF-related peptides may be specifically mediated by the CRF1 receptor.
Gastrointestinal Function: Colonic Motility
The CRF system is a key regulator of gut function, and stress is known to alter colonic motility.
Experimental Protocol: Colonic Transit Assay
-
Procedure: A non-absorbable marker is administered orally or directly into the colon.
-
Data Collection: The time taken for the marker to be expelled is measured as the colonic transit time.[9]
-
Drug Administration: Agonists are typically administered intraperitoneally (i.p.).
Comparative Data: Colonic Transit Time
| Treatment (i.p. dose) | Distal Colonic Transit Time (minutes) |
| Vehicle | 165 ± 21 |
| This compound (10 µg/kg) | 90 ± 25* |
| CRF (10 µg/kg) | Significantly decreased (qualitative data)[10] |
*p < 0.05 compared to vehicle. Data from Larauche et al., 2009.[9]
Intraperitoneal administration of this compound significantly decreased distal colonic transit time in rats, an effect consistent with the pro-motility actions of CRF receptor activation in the gut.[9] Studies with non-selective CRF agonists have shown similar effects on colonic motility, suggesting that this response is primarily mediated by the CRF1 receptor.[10]
Experimental Workflow: A Guide for In Vivo Studies
The following diagram outlines a typical experimental workflow for comparing the in vivo effects of this compound and non-selective CRF agonists.
Caption: In Vivo Experimental Workflow.
Conclusion: The Power of Precision
This compound offers a significant advantage over non-selective CRF agonists for researchers seeking to elucidate the specific contributions of the CRF1 receptor to physiology and behavior. Its high selectivity allows for the targeted activation of CRF1-mediated pathways, providing clearer insights into their roles in stress, anxiety, depression, and gastrointestinal function. The comparative data presented in this guide underscores the distinct pharmacological profiles of this compound and non-selective agonists, highlighting the importance of choosing the appropriate tool for precise scientific inquiry in the complex field of CRF research.
References
- 1. researchgate.net [researchgate.net]
- 2. CRF (human, rat) | Non-selective CRF Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Autoradiographic localization of CRF1 and CRF2 binding sites in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a CRF1 agonist, induces stresslike alterations of colonic function and visceral hypersensitivity in rodents primarily through peripheral pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain and Gut CRF Signaling: Biological Actions and Role in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Tools: A Comparative Guide to the CRF1 Receptor Agonist Cortagine and Antagonist Antalarmin
For researchers, scientists, and drug development professionals navigating the complex landscape of corticotropin-releasing factor (CRF) signaling, the choice of pharmacological tools is paramount. This guide provides a detailed, evidence-based comparison of two key compounds that target the CRF type 1 (CRF1) receptor: Cortagine, a selective agonist, and Antalarmin, a selective antagonist. While not direct competitors for a therapeutic outcome due to their opposing mechanisms, their comparative analysis offers valuable insights into the nuanced roles of the CRF1 system in health and disease.
This document summarizes their biochemical properties, preclinical effects, and the experimental protocols utilized in their characterization, providing a foundational resource for designing future studies.
At a Glance: this compound vs. Antalarmin
| Feature | This compound | Antalarmin |
| Mechanism of Action | CRF1 Receptor Agonist | CRF1 Receptor Antagonist |
| Molecular Nature | Peptidic | Non-peptidic |
| Primary In Vivo Effect | Anxiogenic, Antidepressant-like | Anxiolytic, Anti-stress |
| Blood-Brain Barrier | Administered centrally (i.c.v.) | Crosses the blood-brain barrier |
Biochemical Profile and Receptor Selectivity
The defining difference between this compound and Antalarmin lies in their interaction with the CRF1 receptor. This compound, a synthetic chimeric peptide, was designed to specifically activate the CRF1 receptor.[1][2] In contrast, Antalarmin is a non-peptide small molecule developed to block the same receptor.[3]
| Compound | Target | IC50 | Reference |
| This compound | CRF1 Receptor | < 5 nM | [4] |
| CRF2 Receptor | > 500 nM | [4] | |
| CRF Binding Protein | > 1,000 nM | [4] | |
| Antalarmin | CRF1 Receptor | High Affinity (Specific IC50 not readily available in reviewed literature) | [5] |
Table 1: Comparative in vitro binding affinities.
In Vivo Effects: A Study in Opposites
The opposing mechanisms of this compound and Antalarmin are clearly reflected in their in vivo effects in preclinical models.
Anxiety and Fear-Related Behaviors
-
This compound , when administered centrally, enhances anxiety-like behavior in rodents. In the elevated plus-maze test, a standard model for anxiety, this compound reduces the time mice spend in the open arms of the maze, indicating an anxiogenic effect.[1][2] It has also been shown to enhance passive coping strategies like freezing in response to a threat.[6]
-
Antalarmin , conversely, demonstrates anxiolytic properties. It has been shown to reduce conditioned freezing behavior in rats, suggesting it can block the development and expression of conditioned fear.[3] In primates, oral administration of Antalarmin significantly diminished the behavioral index of anxiety in response to acute social stress.[7]
Stress and Depression-Related Behaviors
-
Interestingly, while being anxiogenic, This compound has also been reported to have antidepressant-like effects in the forced swim test, where it reduces immobility time in mice.[1][2][8]
-
Antalarmin has shown potential in mitigating the effects of chronic stress. In a chronic mild stress model in mice, Antalarmin administration significantly improved the physical state of the animals.[9] It has also been shown to block the potentiation of fear conditioning caused by inescapable stress.[5]
Neuroendocrine and Autonomic Responses
-
As a CRF1 agonist, This compound is expected to mimic the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, though specific studies on its effects on ACTH and corticosterone release were not detailed in the reviewed literature. Central injection of this compound has been shown to modulate heart rate and heart rate variability.[4]
-
Antalarmin has been demonstrated to attenuate stress-induced activation of the HPA axis. In rats, it reduces the release of ACTH in response to chronic stress.[3] In primates, Antalarmin significantly reduced stress-induced increases in plasma ACTH and cortisol concentrations.[7][10]
Experimental Methodologies
The characterization of this compound and Antalarmin has relied on a variety of established experimental protocols.
Receptor Binding and Activity Assays
-
Methodology: Competitive binding assays are used to determine the affinity of the compounds for CRF receptors. This typically involves using radiolabeled CRF and measuring its displacement by increasing concentrations of the test compound (this compound or Antalarmin) in cell lines transfected to express either CRF1 or CRF2 receptors. Functional activity is often assessed by measuring the compound's effect on cyclic AMP (cAMP) production in these cells, as CRF receptors are G-protein coupled receptors that signal through adenylate cyclase.[1][2]
In Vivo Behavioral Assessments
-
Elevated Plus-Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiogenic compounds like this compound decrease the time spent in and entries into the open arms, while anxiolytic compounds have the opposite effect.[1][2]
-
Forced Swim Test (FST): This model is used to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in immobility time, as seen with this compound, is interpreted as an antidepressant-like effect.[1][2][8]
-
Conditioned Fear Models: These models assess fear learning and memory. An animal is exposed to a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a footshock). The fear response (e.g., freezing) to the conditioned stimulus alone is then measured. Antalarmin has been shown to reduce this conditioned fear response.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The CRF/CRF1 receptor signaling pathway and points of intervention for this compound and Antalarmin.
Caption: A generalized experimental workflow for the characterization of CRF1 receptor ligands.
Conclusion
This compound and Antalarmin represent two sides of the same coin in the study of the CRF1 receptor system. As a selective agonist, this compound is an invaluable tool for elucidating the physiological and behavioral consequences of CRF1 receptor activation. Conversely, Antalarmin, a selective antagonist, allows for the investigation of the effects of blocking this system, which has been a significant area of interest for the development of treatments for stress-related disorders.
While the clinical development of CRF1 antagonists has faced challenges, the preclinical data generated using compounds like Antalarmin continue to underscore the critical role of the CRF system in the pathophysiology of anxiety and depression.[11] The comparative understanding of these two tool compounds provides a robust framework for researchers to dissect the intricate functions of the CRF1 receptor and to explore new therapeutic avenues.
References
- 1. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. This compound: behavioral and autonomic function of the selective CRF receptor subtype 1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of central CRF receptor 1 by this compound results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Antalarmin | Highly potent CRHR1 antagonist | TargetMol [targetmol.com]
- 10. pnas.org [pnas.org]
- 11. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cortagine: A Procedural Guide
For Immediate Release
In the dynamic landscape of pharmaceutical research, the proper handling and disposal of novel compounds like Cortagine are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound, a selective corticotropin-releasing factor receptor subtype 1 (CRF1) agonist utilized in preclinical research for its anxiolytic and antidepressive properties.[1][2]
While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes general principles from available safety data for laboratory chemicals and drug disposal guidelines to offer a robust operational plan.[3][4]
This compound: Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.[1][5]
| Property | Value |
| Molecular Formula | C192H323N55O63S |
| Molecular Weight | 4442.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for 1 year or -80°C for 2 years |
| Storage (in Solvent) | -20°C for 1 month or -80°C for 6 months |
Step-by-Step Disposal Protocol for this compound
The following procedures are recommended for the safe disposal of this compound. These steps are based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Splash goggles or safety glasses
-
Chemical-resistant gloves
-
Lab coat or full suit
-
Dust respirator if handling the powder form[3]
2. Disposal of Unused Solid this compound:
-
Small Spills: For minor spills, use appropriate tools to carefully collect the solid material and place it into a designated and clearly labeled waste disposal container.[3]
-
Large Spills: Utilize a shovel to transfer the spilled material into a suitable, sealed waste container.[3]
-
Waste Container: The container should be a convenient waste disposal container, properly sealed to prevent leakage.[3]
3. Disposal of this compound Solutions (e.g., in DMSO):
-
Do Not Pour Down the Drain: Organic solvent solutions should not be disposed of in the sanitary sewer.
-
Collect in a Designated Waste Container: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container designated for chemical waste.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste. This typically involves collection by a certified hazardous waste contractor.
4. Decontamination of Labware:
-
Glassware and Equipment: All labware that has come into contact with this compound should be decontaminated. Rinse with a suitable solvent (such as ethanol or isopropanol) and collect the rinsate in the designated chemical waste container.
-
Work Surfaces: Clean all work surfaces where this compound was handled with an appropriate decontaminating solution.
5. General Disposal Principles:
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
-
Avoid Mixing with Incompatible Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound" and any solvents used.
Experimental Protocols and Signaling Pathway
Experimental Workflow for In Vitro Studies:
This compound's biological activity is typically assessed through its ability to stimulate intracellular cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.[2][6]
Caption: A typical experimental workflow for determining the in vitro potency of this compound.
This compound Signaling Pathway:
As a CRF1 receptor agonist, this compound initiates a well-defined intracellular signaling cascade upon binding to its receptor. This pathway is crucial for its physiological effects.
Caption: The signaling pathway initiated by this compound binding to the CRF1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific agonist of corticotropin-releasing factor receptor subtype 1, is anxiogenic and antidepressive in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. file.glpbio.cn [file.glpbio.cn]
- 6. pnas.org [pnas.org]
Handling Cortagine: A Guide to Personal Protective Equipment and Safety Protocols
Disclaimer: "Cortagine" is identified as a potent, selective corticotropin-releasing factor receptor subtype 1 (CRF1) agonist, primarily used in preclinical research settings.[1][2] As a neuroactive peptide, it requires stringent handling procedures to prevent operator exposure. The following guide outlines the essential personal protective equipment (PPE), safety protocols, and disposal plans based on standard practices for handling potent hazardous pharmaceutical compounds.[3][4][5][6]
Essential Safety & Logistics
Prior to handling this compound, it is critical to understand its properties and the associated risks. This information dictates the necessary safety measures.
Hazard Identification and Exposure Limits
| Parameter | Guideline | Source |
| Primary Hazard | Potent Neuroactive Agent | [7][8][9][10] |
| Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Injection | [5][11] |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | Hypothetical |
| Short-Term Exposure Limit (STEL) | 0.2 µg/m³ (15-minute) | Hypothetical |
| Emergency Contact | EH&S Officer: [Insert Local Contact] | N/A |
| First Aid: Skin Contact | Remove contaminated clothing, wash skin with soap and water for 15 mins. | [12][13] |
| First Aid: Eye Contact | Flush with copious amounts of water for 15 minutes. | [12][13] |
| First Aid: Inhalation | Move to fresh air immediately. | [12][13] |
Personal Protective Equipment (PPE) Plan
The selection of PPE is crucial for minimizing exposure. Requirements vary based on the specific task and the potential for aerosol generation or splashing.
PPE Requirements by Task
| Task | Gown | Gloves | Respiratory Protection | Eye/Face Protection | Other |
| Weighing/Compounding (Solid) | Disposable, back-closing, polyethylene-coated gown.[3][4] | Double-gloved with ASTM D6978-rated chemotherapy gloves.[5] | N95 or higher certified respirator.[3][11] | Safety goggles and face shield.[3][11] | Disposable head and shoe covers.[3][4] |
| Solution Preparation | Disposable, back-closing, polyethylene-coated gown.[3][4] | Double-gloved with ASTM D6978-rated chemotherapy gloves.[5] | Required if outside a certified fume hood or BSC. | Safety goggles. | N/A |
| Administration/Handling | Lab coat and disposable sleeve covers. | Single pair of nitrile gloves (change every 30-60 mins).[11] | Not required (in BSC). | Safety glasses with side shields. | N/A |
| Spill Cleanup | Disposable, back-closing, polyethylene-coated gown.[3][4] | Double-gloved with ASTM D6978-rated chemotherapy gloves.[5] | Chemical cartridge respirator (full-face).[11] | Safety goggles and face shield.[3][11] | Disposable shoe covers.[3][4] |
Operational Workflow for Handling this compound
A systematic approach ensures that safety is integrated into every step of the handling process, from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Experimental Protocol: Solution Preparation
This protocol provides step-by-step guidance for preparing a 1 mg/mL stock solution of this compound.
Objective: To safely prepare a this compound stock solution for in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution
-
Calibrated analytical balance
-
Class II Biosafety Cabinet (BSC)
-
Vortex mixer
-
Sterile conical tubes and pipette tips
Methodology:
-
Pre-Experiment Setup:
-
Don all required PPE for handling solid compounds as specified in the table above (polyethylene gown, double gloves, N95 respirator, goggles, face shield, head and shoe covers).[3][4][11]
-
Prepare the work surface of the BSC by wiping it down with 70% ethanol.
-
Place all necessary equipment (balance, tubes, pipettes) inside the BSC.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 1 mg of this compound powder directly into the tube.
-
Close the tube securely before removing it from the balance.
-
-
Solubilization:
-
Using a calibrated micropipette, add 100 µL of DMSO to the tube containing the this compound powder.
-
Vortex the solution gently until all the powder is completely dissolved.
-
-
Dilution:
-
Add 900 µL of sterile saline to the DMSO-Cortagine mixture to achieve a final concentration of 1 mg/mL.
-
Vortex again to ensure the solution is homogeneous.
-
-
Post-Procedure Cleanup:
-
Securely cap and label the stock solution with the compound name, concentration, and date.
-
Decontaminate all surfaces and equipment within the BSC.
-
Dispose of all contaminated materials according to the disposal plan.
-
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[14]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | All used gowns, gloves, bench paper, and weighing papers. |
| Liquid Waste | Labeled, sealed hazardous liquid waste container. | Unused solutions and contaminated solvents. |
| Sharps | Puncture-proof sharps container. | Contaminated pipette tips, needles, and syringes. |
All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) department in accordance with local and federal regulations.[12][14]
References
- 1. This compound | CRF1 Agonist | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. Monitoring potential neurotoxic effects of hazardous waste disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring potential neurotoxic effects of hazardous waste disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. pppmag.com [pppmag.com]
- 12. peptide.com [peptide.com]
- 13. cdms.net [cdms.net]
- 14. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
